molecular formula C13H14O B1582358 2-Benzylidenecyclohexanone CAS No. 5682-83-7

2-Benzylidenecyclohexanone

货号: B1582358
CAS 编号: 5682-83-7
分子量: 186.25 g/mol
InChI 键: VCDPHYIZVFJQCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzylidenecyclohexanone (CAS RN: 5682-83-7) is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . It is characterized as a light yellow to brown powder or crystal with a melting point of approximately 53-55 °C . This compound is a derivative of cyclohexanone and belongs to a class of chemicals known as benzylidene ketones, which are frequently synthesized via aldol condensation . This compound serves as a key synthetic intermediate and scaffold in medicinal chemistry research. Derivatives of benzylidene cyclohexanone, such as 2,6-bis(benzylidene)cyclohexanones, have been extensively evaluated for their biological activities . Notably, these structural analogs have demonstrated significant potential in scientific investigations for their cytotoxic and antitumor properties . Some related bis-benzylidene cyclohexanone compounds are studied as analogs of curcumin, a natural product with known bioactivity, and have shown promising in vitro cytotoxic efficacy against cancer cell lines in research settings . The mechanism of action for these compounds is an active area of research and is often associated with the inhibition of mitochondrial function and the induction of apoptosis in cellular models . This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or for any personal application. Researchers should handle this compound with care, refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information, and adhere to all relevant laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2E)-2-benzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDPHYIZVFJQCD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CC2=CC=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-15-8, 5682-83-7
Record name Cyclohexanone, 2-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-benzylidenecyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Benzylidenecyclohexanone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-benzylidenecyclohexanone (B74925), a valuable α,β-unsaturated ketone, through the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Benzylidene cyclohexanone (B45756) derivatives are recognized as important intermediates in the creation of various pharmaceutical compounds and natural products, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1]

The Claisen-Schmidt Condensation: Core Principles

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction can be catalyzed by either an acid or a base.[1] The base-catalyzed pathway is the most common method for synthesizing this compound.

The reaction's success hinges on two key factors: the aromatic aldehyde (benzaldehyde) is non-enolizable, and the resulting α,β-unsaturated ketone product is highly conjugated and stable, which drives the equilibrium toward its formation.[3]

Base-Catalyzed Reaction Mechanism

Under basic conditions, the synthesis of this compound proceeds through a distinct three-step mechanism:

  • Enolate Formation: A hydroxide (B78521) ion (from a base like NaOH) abstracts an acidic α-hydrogen from cyclohexanone, forming a resonance-stabilized, nucleophilic enolate ion.[1]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde (B42025), resulting in the formation of an intermediate alkoxide.[1]

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol (B145695) or water) to form a β-hydroxy ketone (an aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the stable, conjugated (E)-2-benzylidenecyclohexanone.[1][4]

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Final Product Cyclohexanone Cyclohexanone Enolate Enolate Ion (Nucleophile) Cyclohexanone->Enolate 1. Enolate Formation (+ OH⁻, - H₂O) Benzaldehyde Benzaldehyde Base OH⁻ (Base) Alkoxide Alkoxide Intermediate Enolate->Alkoxide 2. Nucleophilic Attack (on Benzaldehyde) BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation (+ H₂O) Product This compound BetaHydroxy->Product 3. Dehydration (- H₂O, - OH⁻)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols are synthesized from established laboratory procedures for the preparation of this compound.[1][5]

Materials and Reagents
  • Cyclohexanone (C₆H₁₀O)

  • Benzaldehyde (C₇H₆O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Glacial Acetic Acid (for neutralization, if needed)

  • Methylene Chloride (for extraction, optional)

  • Sodium Sulfate (for drying, optional)

  • Skellysolve® B or Isopropanol (for recrystallization)

Detailed Laboratory Procedure
  • Preparation of Reactants: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 10.0 mmol (0.98 g, 1.0 mL) of cyclohexanone and 10.0 mmol (1.06 g, 1.02 mL) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.[1]

  • Catalyst Addition: Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water and cool it to room temperature.[1] Add this NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. An increase in temperature and a color change may be observed.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up): After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with 20-30 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). A final wash with a small amount of ice-cold ethanol can help remove colored impurities.[1]

  • Drying: Air-dry the crude product on the filter paper.

  • Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot 95% ethanol, isopropanol, or Skellysolve® B.[1][5] Dissolve the solid in the boiling solvent and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified, pale yellow crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry them in a desiccator or a vacuum oven at low heat.[1][5]

Quantitative Data Summary

The efficiency of the Claisen-Schmidt condensation is influenced by several factors, including the choice of catalyst, solvent, and reaction time. The table below summarizes various reported conditions and outcomes.

Reactants (Molar Ratio)CatalystSolvent SystemTemperatureTimeYieldReference
Cyclohexanone:Benzaldehyde (1:1)NaOH95% Ethanol / WaterRoom Temp.2-3 hoursNot specified[1]
Cyclohexanone:Benzaldehyde (1:1 approx.)50% NaOHWaterReflux (~98 °C)3 hours~33%[5]
Cyclohexanone:Benzaldehyde (1:2)Solid NaOH (20 mol%)Solvent-free (grinding)Room Temp.5 minutes98% (dibenzylidene)[6]
Cyclohexanone:Benzaldehyde (1:2)NaOHEthanolReflux8 hours93% (dibenzylidene)[6]
Cyclohexanone:Benzaldehyde (1:1)HClMicrowave IrradiationNot specified2 minutes81.47% (complex product)[7]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₄O[8]
Molecular Weight186.25 g/mol [8]
AppearancePale yellow crystals[5]
Melting Point50-56 °C[9]
Spectroscopic Data
TechniqueKey Peaks / Chemical Shifts (δ)Reference
FTIR (KBr) Characteristic peaks for C=O (conjugated ketone), C=C (alkene and aromatic), and C-H bonds.[10]
¹H NMR Signals corresponding to aromatic protons, the vinylic proton (=CH-), and the aliphatic protons of the cyclohexanone ring.[11]
¹³C NMR Peaks for the carbonyl carbon (~200 ppm), carbons of the double bond, aromatic carbons, and aliphatic carbons of the ring.[8][10]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression, which is visualized below.

Caption: General workflow for synthesis and analysis.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound and its derivatives. The reaction is characterized by its operational simplicity, use of readily available reagents, and the ability to generate valuable, biologically active compounds. By carefully controlling reaction parameters such as catalyst concentration, temperature, and reaction time, researchers can optimize product yields and purity, facilitating further applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Mechanism of 2-Benzylidenecyclohexanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenecyclohexanone (B74925), a valuable intermediate in organic synthesis. The core of this process lies in the Claisen-Schmidt condensation, a reliable and widely studied reaction. This document details the underlying mechanism, presents detailed experimental protocols, summarizes quantitative data, and provides key spectroscopic information for product characterization.

Core Reaction: The Claisen-Schmidt Condensation

The formation of this compound is a classic example of a crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone (cyclohexanone) with an aromatic aldehyde that lacks α-hydrogens (benzaldehyde), preventing it from self-condensing.[1][2] The reaction can be catalyzed by either a base or an acid, with base-catalyzed conditions being more prevalent in the literature.[3][4] The final product is an α,β-unsaturated ketone, stabilized by an extended conjugated system.

Reaction Mechanisms

The synthesis of this compound is most commonly achieved through a base-catalyzed pathway. An acid-catalyzed route is also possible, though less frequently employed for this specific transformation.

Base-Catalyzed Mechanism

The base-catalyzed mechanism proceeds through a series of well-defined steps:

  • Enolate Formation: A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from cyclohexanone (B45756) to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.

  • Nucleophilic Attack: The cyclohexanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde (B42025). This step forms a tetrahedral intermediate, specifically an alkoxide.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding the β-hydroxy ketone, also known as the aldol addition product.

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the formation of an enolate and the subsequent elimination of a hydroxide ion, resulting in the stable, conjugated α,β-unsaturated ketone, (E)-2-benzylidenecyclohexanone.

Caption: Base-Catalyzed Claisen-Schmidt Condensation Pathway.

Potential Side Reactions

The primary side reaction is the formation of the bis-condensation product, (2E,6E)-2,6-dibenzylidenecyclohexanone.[5][6][7][8] This occurs when the mono-substituted product, this compound, which still possesses acidic α-hydrogens on the opposite side of the carbonyl group, undergoes a second condensation with another molecule of benzaldehyde. Controlling the stoichiometry of the reactants (typically using an excess of cyclohexanone or equimolar amounts) is crucial to favor the formation of the mono-substituted product.[9]

Quantitative Data Summary

The yield of this compound is influenced by the catalyst, solvent, and reaction conditions. Below is a summary of data from various reported syntheses.

Reactants (Cyclohexanone:Benzaldehyde)Catalyst/SolventConditionsYield (%)Melting Point (°C)Reference
1.05 : 11M NaOH (aq)Reflux, 3 hours--[9]
1 : 150% NaOH (w/v) / H₂OReflux (~98°C), 3 hours3347-54[10]
1 : 2Solid NaOH / Solvent-free (grinding)Room Temp, 5 min99 (bis)188 (bis)[4]
1 : 210% NaOH (aq) / EthanolVigorous stirring, Room Temp- (bis)-[7][11]
1 : 1KOH / PEG-40040°C--[9]

Note: "bis" refers to the formation of the 2,6-dibenzylidenecyclohexanone (B188912) product.

Experimental Protocols

General Laboratory Protocol for Base-Catalyzed Synthesis

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[1][9][10]

Reagents:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%) or Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), dilute (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium hydroxide in water or ethanol.

  • Addition of Reactants: Add cyclohexanone and benzaldehyde to the basic solution. Molar ratios should be carefully controlled to favor mono-substitution (e.g., a slight excess of cyclohexanone).

  • Reaction: The mixture is stirred vigorously. Depending on the specific protocol, the reaction may be run at room temperature or heated to reflux for a period of 1 to 3 hours.[9][10] The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with an organic solvent like diethyl ether or dichloromethane.[9][10]

  • Washing: The combined organic layers are washed sequentially with water and then a dilute acid (e.g., HCl) to neutralize any remaining base, followed by a final wash with water or brine.[10]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9][10]

  • Purification: The crude product, typically a yellow oil or solid, is purified. Recrystallization from a suitable solvent such as ethanol, methanol, or a hexane/ethyl acetate (B1210297) mixture is a common method to obtain pure crystalline (E)-2-benzylidenecyclohexanone.[9][10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare Base Solution (e.g., NaOH in Ethanol/H2O) B 2. Add Reactants (Cyclohexanone & Benzaldehyde) A->B C 3. Stir / Heat to Reflux (1-3 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Extract (with Ether or CH2Cl2) D->E F 6. Wash Organic Layer (H2O, dilute HCl, Brine) E->F G 7. Dry & Concentrate (Dry with MgSO4, Rotovap) F->G H 8. Recrystallize (from Ethanol or Hexanes) G->H I 9. Characterize Product H->I

Caption: General Experimental Workflow for Synthesis.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueDataReference(s)
¹H NMR Chemical shifts (δ) in CDCl₃ typically appear around: 7.2-7.5 ppm (m, 5H, Ar-H), 7.7 ppm (s, 1H, =CH), 2.7-2.9 ppm (m, 2H, CH₂), 1.7-1.9 ppm (m, 4H, CH₂).[5][12]
¹³C NMR Key chemical shifts (δ) in CDCl₃ are observed near: 190 ppm (C=O), 125-140 ppm (aromatic and vinylic carbons), and 20-40 ppm (aliphatic carbons). Specific shifts for the bis-adduct are δ 189.8, 136.5, 135.8, 134.7, 131.8, 28.3, 22.8.[5][13][14]
IR Characteristic absorption bands (cm⁻¹) are found at: ~1665 cm⁻¹ (conjugated C=O stretch) and ~1600 cm⁻¹ (C=C stretch).[5][15]
Physical Appearance: Pale yellow crystals. Melting Point: 50-56 °C.[10][16][17]

References

Spectroscopic Profiling of 2-Benzylidenecyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 2-Benzylidenecyclohexanone, a key intermediate in various synthetic pathways. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational dataset for its identification and quality control. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 5682-83-7, Molecular Formula: C₁₃H₁₄O, Molecular Weight: 186.25 g/mol ) is summarized below.[1] This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.1 - 7.4m5HAromatic protons (C₆H₅)
7.3s1HVinylic proton (=CH)
2.8 - 2.9m2Hα-CH₂ (to C=O)
2.5 - 2.6m2Hα'-CH₂ (to C=C)
1.6 - 1.9m4Hβ, γ-CH₂

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (B1202638) (TMS). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ) ppmAssignment
200.5C=O (Ketone)
137.9Quaternary aromatic C
136.2Vinylic C (α to phenyl)
134.9Quaternary vinylic C
129.8Aromatic CH
128.2Aromatic CH
128.1Aromatic CH
38.6α-CH₂ (to C=O)
28.9α'-CH₂ (to C=C)
24.5β-CH₂
23.1γ-CH₂

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2930StrongAliphatic C-H stretch
~1666StrongC=O stretch (α,β-unsaturated ketone)
~1606StrongC=C stretch (alkene)
~1575MediumC=C stretch (aromatic)
~707, 632StrongC-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: KBr pellet or thin film. Data is representative and may vary slightly based on experimental conditions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
186100[M]⁺ (Molecular ion)
18595[M-H]⁺
15740[M-C₂H₅]⁺ or [M-CO-H]⁺
12955[M-C₃H₅O]⁺
11560[C₉H₇]⁺
9170[C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is a key identifier for the compound's structure.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters : A spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans are typically sufficient.

  • ¹³C NMR Parameters : A spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are acquired to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Spectral Range : Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Background Correction : A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound (approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[8][9]

  • Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.[4][5]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzylidenecyclohexanone, a prominent member of the chalcone (B49325) family. This document collates essential data, including physicochemical parameters, spectroscopic characteristics, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the compound's underlying reactivity and potential biological significance, presented through structured data and visual diagrams to facilitate understanding and application in research and development.

Physicochemical Properties

This compound, an α,β-unsaturated ketone, presents as a pale yellow to brown crystalline solid. Its core physical and chemical data are summarized below, providing a foundational understanding of its identity and behavior.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name (2E)-2-benzylidenecyclohexan-1-one[1]
CAS Number 5682-83-7[2][3][4]
Molecular Formula C₁₃H₁₄O[3][4][5]
Molecular Weight 186.25 g/mol [3][4]
Appearance Light yellow to Brown powder/crystal[6]
Melting Point 53-55 °C[2][3]
Boiling Point 180-184 °C at 14 mmHg[2][3]
330.2 °C at 760 mmHg[5]
Density ~1.09 g/cm³[3][5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, benzene).[7]
Table 2: Computed Molecular Properties
PropertyValueReference(s)
Exact Mass 186.104465 g/mol [4][5]
Topological Polar Surface Area 17.1 Ų[8]
Hydrogen Bond Donor Count 0[5][8]
Hydrogen Bond Acceptor Count 1[5][8]
Rotatable Bond Count 1[5][8]
Complexity 234[5][8]
XLogP3 3.0[5]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following data represents typical spectral characteristics.

Table 3: Spectroscopic Data Summary
TechniqueKey Peaks / Shifts (δ)Reference(s)
¹H NMR (in Polysol) Spectra available for reference.[9]
¹³C NMR (in Chloroform-d) Spectra available for reference.[10]
Infrared (IR) Strong C=O absorption (1660-1770 cm⁻¹) characteristic of ketones. Conjugation lowers the absorption frequency.[11][12]
UV-Vis Absorption maxima are dependent on the solvent.[13]
Raman Spectra available for reference.[14]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed aldol (B89426) condensation between cyclohexanone (B45756) and benzaldehyde.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH) solution (e.g., 1M aqueous)

  • Ethanol (B145695) (95%)

  • Diethyl ether or Methylene (B1212753) Chloride

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of cyclohexanone and benzaldehyde. Add ethanol as a solvent to dissolve the reactants.

  • Base Addition: While stirring, add the aqueous NaOH solution to the mixture. The base acts as a catalyst by deprotonating the α-carbon of cyclohexanone to form an enolate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 3 hours.[15]

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product using an organic solvent like diethyl ether or methylene chloride (3x volumes).[15]

  • Washing: Combine the organic extracts and wash successively with deionized water (3x volumes) to remove any remaining NaOH and other water-soluble impurities.[15]

  • Drying: Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol (B129727) or isopropanol (B130326) to obtain pale yellow crystals.[15]

Characterization Protocols

3.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[14]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).[14]

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the analysis of a solid sample using the Attenuated Total Reflectance (ATR) or KBr pellet method.

  • ATR Method:

    • Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

    • Spectrum Collection: Collect the sample spectrum. The data is typically collected over a range of 4000-650 cm⁻¹.[16]

    • Cleaning: After analysis, thoroughly clean the crystal.

  • Thin Solid Film Method:

    • Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[3]

    • Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

    • Analysis: Place the plate in the sample holder of the FT-IR instrument and obtain the spectrum.[3]

Reactivity and Biological Significance

Chemical Reactivity

As an α,β-unsaturated ketone, this compound exhibits reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[7][11] Stronger, hard nucleophiles (like organolithium reagents) tend to attack the carbonyl carbon (1,2-addition), while softer nucleophiles (like cuprates, amines, and enolates) favor attack at the β-carbon (1,4-addition).[7][11]

Biological Activity of Chalcones

This compound belongs to the chalcone family, which are precursors to flavonoids and are abundant in plants.[17] Chalcones are known for a wide spectrum of pharmacological activities, including:

  • Antimicrobial (antibacterial and antifungal)[4][17]

  • Antiviral[17][18]

  • Anti-inflammatory[4]

  • Antioxidant[4]

  • Anticancer and antitumor[2][18]

The biological activity is often attributed to the α,β-unsaturated keto moiety, which can react with nucleophiles like the thiol groups of cysteine residues in proteins.[2]

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Claisen-Schmidt Condensation (NaOH, EtOH, Reflux) Cyclohexanone->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Workup Extraction & Washing Reaction->Workup Cooling Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purification Recrystallization (Methanol) Evaporation->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) Cyclohexanone Cyclohexanone Enolate Enolate Intermediate Cyclohexanone->Enolate + OH⁻ H2O_1 H₂O Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Attacks Carbonyl OH_minus OH⁻ Alkoxide Alkoxide Intermediate H2O_2 H₂O Alkoxide->H2O_2 + H₂O Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) OH_minus_2 OH⁻ Final_Product This compound Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed aldol condensation.

Diagram 3: Reactivity of α,β-Unsaturated Ketone

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Addition Products Compound This compound (α,β-Unsaturated Ketone) Hard_Nu Hard Nucleophiles (e.g., R-Li) Compound->Hard_Nu Direct Attack Soft_Nu Soft Nucleophiles (e.g., R₂CuLi, Amines) Compound->Soft_Nu Conjugate Attack Product_1_2 1,2-Addition Product (Attack at C=O) Hard_Nu->Product_1_2 Forms Product_1_4 1,4-Addition (Conjugate) Product (Attack at β-Carbon) Soft_Nu->Product_1_4 Forms

Caption: Nucleophilic attack pathways on this compound.

References

A Technical Guide to the Synthesis of 2-Benzylidenecyclohexanone Derivatives via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenecyclohexanone (B74925) derivatives, a class of α,β-unsaturated ketones also known as chalcones, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1] These compounds exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The primary and most efficient method for their synthesis is the Claisen-Schmidt condensation, a base or acid-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens.[1] This document details the underlying reaction mechanism, provides explicit experimental protocols, summarizes reaction data, and outlines the significance of these compounds in medicinal chemistry.

Reaction Mechanism: The Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound derivatives proceeds through a three-step mechanism:

  • Enolate Formation: A hydroxide (B78521) ion (or other base) abstracts an acidic α-hydrogen from cyclohexanone (B45756), resulting in the formation of a nucleophilic enolate ion.[1]

  • Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde (B42025), forming an alkoxide intermediate.[1]

  • Dehydration: The alkoxide is protonated by the solvent to form a β-hydroxy ketone (an aldol (B89426) addition product). This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone product, (E)-2-(substituted-benzylidene)cyclohexanone.[1]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Cyclohexanone Cyclohexanone Enolate Enolate Ion Cyclohexanone->Enolate + OH⁻ H2O_out H₂O Enolate_2 Enolate Ion OH_in OH⁻ Alkoxide Alkoxide Intermediate Enolate_2->Alkoxide + Ar-CHO Substituted_Benzaldehyde Substituted Benzaldehyde (Ar-CHO) Alkoxide_2 Alkoxide Intermediate Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide_2->Beta_Hydroxy_Ketone Final_Product (E)-2-(substituted-benzylidene)cyclohexanone Beta_Hydroxy_Ketone->Final_Product H2O_in + H₂O H2O_OH_out - H₂O, -OH⁻

Caption: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

Experimental Protocols

Two primary protocols for the synthesis of this compound derivatives are presented below: a traditional solvent-based method and a solvent-free approach.

Protocol 1: Solvent-Based Synthesis

This protocol outlines a general procedure for the synthesis of this compound derivatives using ethanol (B145695) as a solvent.

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Substituted benzaldehyde (1.0 equivalent)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

  • Catalyst Addition: Prepare a solution of sodium hydroxide by dissolving it in deionized water. Cool this solution to room temperature. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. A change in color and an increase in temperature may be observed.[1]

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a precipitate indicates product formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with 20-30 mL of cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of cold ethanol can help remove colored impurities. Air-dry the crude product.[1]

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.[1]

Protocol 2: Solvent-Free Synthesis

This environmentally friendly method can lead to quantitative yields in a significantly shorter reaction time.[3][4]

Materials:

  • Cyclohexanone (1.0 equivalent)

  • Substituted benzaldehyde (2.0 equivalents for bis-substitution)

  • Finely ground solid Sodium Hydroxide (NaOH) (20 mol%)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl) solution

  • Ethanol/water mixture for recrystallization

Procedure:

  • Reactant Grinding: In a mortar, combine cyclohexanone and the substituted benzaldehyde.[3]

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (20 mol%) to the mixture.[5]

  • Reaction: Vigorously grind the mixture with a pestle for approximately 5 minutes. The reaction is often rapid, and the product may solidify.[3]

  • Work-up: Add a small amount of 10% aqueous HCl to the solid to neutralize the catalyst.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Experimental_Workflow cluster_protocol1 Protocol 1: Solvent-Based Synthesis cluster_protocol2 Protocol 2: Solvent-Free Synthesis P1_Start Dissolve Cyclohexanone & Substituted Benzaldehyde in Ethanol P1_Add_Base Add NaOH Solution P1_Start->P1_Add_Base P1_React Stir at Room Temperature (2-3h) P1_Add_Base->P1_React P1_Isolate Cool in Ice Bath & Vacuum Filter P1_React->P1_Isolate P1_Wash Wash with Cold Water & Ethanol P1_Isolate->P1_Wash P1_Purify Recrystallize from Hot Ethanol P1_Wash->P1_Purify P1_End Pure this compound Derivative P1_Purify->P1_End P2_Start Combine Cyclohexanone & Substituted Benzaldehyde in Mortar P2_Add_Base Add Solid NaOH (20 mol%) P2_Start->P2_Add_Base P2_React Grind with Pestle (5 min) P2_Add_Base->P2_React P2_Workup Neutralize with Dilute HCl P2_React->P2_Workup P2_Isolate Filter the Solid Product P2_Workup->P2_Isolate P2_Purify Recrystallize from Ethanol/Water P2_Isolate->P2_Purify P2_End Pure this compound Derivative P2_Purify->P2_End

Caption: General Experimental Workflows for Synthesis.

Data Presentation: Synthesis of 2,6-bis(benzylidene)cyclohexanone Derivatives

The following tables summarize the synthesis of various 2,6-bis(benzylidene)cyclohexanone derivatives, showcasing the effect of different substituents on the benzaldehyde moiety.

Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-bis(substituted-benzylidene)cyclohexanones

EntrySubstituted BenzaldehydeCatalystReaction TimeYield (%)Melting Point (°C)Reference
1BenzaldehydeNaOH5 min98109-112[5][6]
24-ChlorobenzaldehydeNaOH5 min98156-158[6]
34-NitrobenzaldehydeNaOH5 min91172[7]
44-(N,N-dimethylamino)benzaldehydeNaOH---[7]

Note: The solvent-free grinding method with 20 mol% NaOH was used for entries 1 and 2. Reaction conditions for entries 3 and 4 were not specified in the same detail but followed a base-catalyzed Claisen-Schmidt condensation.

Table 2: Spectroscopic Data for Selected 2,6-bis(substituted-benzylidene)cyclohexanones

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
2,6-bis(benzylidene)cyclohexanone 7.84 (s, 2H), 7.50 (d, J = 7.4 Hz, 4H), 7.44 (t, J = 7.4 Hz, 4H), 7.39 – 7.34 (m, 2H), 3.02 – 2.89 (m, 4H), 1.82 (dt, J = 12.4, 6.3 Hz, 2H)[6]--
2,6-bis(4-chlorobenzylidene)cyclohexanone 7.72 (s, 2H), 7.58 – 7.52 (m, 4H), 7.34 (d, J = 8.4 Hz, 4H), 2.90 (td, J = 6.6, 2.0 Hz, 4H), 1.87 – 1.75 (m, 2H)[6]189.83, 136.55, 135.83, 134.76, 131.80, 131.66, 122.96, 28.38, 22.81[6]2922.13, 1665.54, 1568.74, 1482.59, 1267.69, 1136.26, 827.22, 518.94[6]
2,6-bis(4-nitrobenzylidene)cyclohexanone 1.88–1.82 (m, 2H, CH2), 2.94 (t, J = 10.3 Hz, 4H, 2 × CH2), 7.59 (d, J = 8.7 Hz, 4H, Ar), 7.81 (s, 2H, allylic), 8.24 (d, J = 8.7, 4H, Ar)[7]-2923, 2850, 1669, 1599, 1517, 1491, 1345, 1300, 1268, 1160[7]

Applications in Drug Development

This compound derivatives are recognized for their significant potential in medicinal chemistry. The core structure serves as a versatile scaffold for the development of novel therapeutic agents. These compounds and their derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Certain derivatives have shown cytotoxic activity against various cancer cell lines, such as MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma).[2] The cytotoxic effects can be modulated by the nature and position of substituents on the benzylidene moiety.

  • Anti-inflammatory Properties: As chalcone (B49325) analogs, these compounds are investigated for their anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

The continued exploration of this class of compounds holds promise for the discovery of new and effective therapeutic agents. The synthetic accessibility and the tunability of their biological activities through structural modifications make them an attractive area of research for drug development professionals.

References

The Multifaceted Biological Activities of 2-Benzylidenecyclohexanone and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzylidenecyclohexanone (B74925) scaffold, a prominent member of the chalcone (B49325) family, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These synthetic analogues have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. The core structure, featuring an α,β-unsaturated ketone, is crucial for the covalent interaction with biological nucleophiles, such as cysteine residues in key proteins, which is believed to be a primary mechanism of action. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, presenting key quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] A key mechanism of their antitumor action is the inhibition of tubulin polymerization, a critical process for cell division.[2] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound analogues against various human cancer cell lines.

Compound IDAnalogue Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not explicitly stated, but highest activity in the series[1]
2 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast)Most potent in the series[1]
3 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneSK-N-MC (Neuroblastoma)Most potent in the series[1]
4 2-Benzylidene indanone analogueVarious human cancer cell lines0.01 - 0.88[2]
5a 4,5,6-trimethoxy on indanone moietyA549 (Lung)0.172 - 0.57[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a logarithmic dilution series) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a key mechanism of action for many anticancer this compound derivatives.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis This compound Analogue This compound Analogue This compound Analogue->Tubulin Dimers Binds to Tubulin

Caption: Inhibition of tubulin polymerization by this compound analogues.

Anti-inflammatory Activity

Several this compound analogues have demonstrated significant anti-inflammatory properties.[4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[4]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of a representative this compound analogue.

Compound IDAnalogue Structure/SubstitutionAnimal ModelDoseInhibition of Edema (%)Reference
B 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanoneCarrageenan-induced rat paw edema132.40 mg/200g BWSignificant decrease in paw edema volume
8f 2-benzylidene-1-indanone derivativeLPS-induced pulmonary inflammation in miceNot specifiedSignificant reduction in inflammatory markers[4]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compound (this compound analogue) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways: NF-κB and MAPK in Inflammation

The anti-inflammatory effects of this compound analogues are often attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.

Inflammation_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates TAK1 TAK1 TLR4->TAK1 IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes activates transcription MKKs MKKs TAK1->MKKs MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) MKKs->MAPKs (p38, JNK, ERK) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 Nucleus_AP1 AP-1 (in Nucleus) AP-1->Nucleus_AP1 Pro-inflammatory Genes_MAPK Pro-inflammatory Genes Nucleus_AP1->Pro-inflammatory Genes_MAPK This compound Analogue This compound Analogue This compound Analogue->IKK Inhibits This compound Analogue->MKKs Inhibits

Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.

Antimicrobial Activity

Certain analogues of this compound have demonstrated notable activity against a range of pathogenic bacteria, including drug-resistant strains.[5][6] The α,β-unsaturated ketone moiety is thought to be a key pharmacophore, potentially acting as a Michael acceptor and reacting with nucleophilic residues in essential bacterial enzymes or proteins.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative this compound analogues.

Compound IDAnalogue Structure/SubstitutionBacterial StrainMIC (µg/mL)Reference
17 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus-MRSA (Sa-MRSA)Moderate to very good inhibition[6]
17 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii-MDR (Ab-MDR)Good inhibition[6]
18 (Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus-MRSA (Sa-MRSA)2[6]
A146 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneEscherichia coli50[7]
A146 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneStaphylococcus aureus50[7]
A146 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneEnterococcus faecalis50[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the this compound analogue is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A two-fold serial dilution of the compound is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of the compounds.

Antimicrobial_Workflow Start Start Prepare Compound Stock Solution Prepare Compound Stock Solution Start->Prepare Compound Stock Solution Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock Solution->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum->Inoculate Plate Incubate Plate (37°C, 18-24h) Incubate Plate (37°C, 18-24h) Inoculate Plate->Incubate Plate (37°C, 18-24h) Read Results (Visual Inspection for Turbidity) Read Results (Visual Inspection for Turbidity) Incubate Plate (37°C, 18-24h)->Read Results (Visual Inspection for Turbidity) Determine MIC Determine MIC Read Results (Visual Inspection for Turbidity)->Determine MIC

References

2-Benzylidenecyclohexanone: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylidenecyclohexanone (B74925), a prominent member of the α,β-unsaturated ketone family, stands as a cornerstone in the edifice of contemporary organic synthesis. Its facile preparation, coupled with the rich reactivity endowed by its conjugated system, renders it an invaluable precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and delineates its pivotal role as a versatile starting material in the generation of high-value heterocyclic compounds, including pyrimidines, quinolines, and other fused ring systems. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to empower researchers in leveraging the synthetic potential of this key intermediate in drug discovery and development.

Introduction

The chalcone (B49325) scaffold, characterized by the 1,3-diaryl-2-propen-1-one core, is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties[1]. This compound, a cyclic chalcone analog, serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical and natural products[1]. Its synthetic accessibility and the chemical versatility of its enone functionality make it a prime candidate for the elaboration into more complex, biologically active molecules. This guide will explore the primary synthetic routes to this compound and its subsequent transformations into valuable heterocyclic frameworks.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between cyclohexanone (B45756) and benzaldehyde (B42025). This transformation can be effectively catalyzed by either a base or an acid.

Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation is a widely employed method for the synthesis of this compound, proceeding via a three-step mechanism: enolate formation, nucleophilic attack, and dehydration[1].

Experimental Protocol: Base-Catalyzed Synthesis of (E)-2-Benzylidenecyclohexanone [1][2]

  • Materials:

    • Cyclohexanone (29.3 kg)

    • Benzaldehyde (28.5 kg)

    • 50% (w/v) Sodium Hydroxide (B78521) Solution (10.6 kg)

    • Deionized Water (125 L)

    • Methylene (B1212753) Chloride (330 L)

    • Skellysolve® B or Isopropanol (for crystallization)

    • Acetic Acid (50 ml)

    • Sodium Sulfate (anhydrous)

  • Procedure:

    • To an inert 100-gallon reactor, charge cyclohexanone (29.3 kg) and benzaldehyde (28.5 kg).

    • Add deionized water (125 L) to the mixture.

    • While stirring, add a 50% (w/v) solution of sodium hydroxide in water (10.6 kg).

    • Heat the mixture to reflux (approximately 98°C) under a nitrogen atmosphere and maintain for about three hours.

    • Cool the reaction mixture overnight with stirring.

    • Extract the cooled reaction mixture with methylene chloride (198 L, then 132 L).

    • Wash the combined organic layers with water (284 L), followed by water containing acetic acid (50 ml in 284 L).

    • Dry the methylene chloride layer over anhydrous sodium sulfate.

    • Concentrate the dried organic layer to an oil under vacuum at 35°C.

    • Dissolve the oily residue in Skellysolve® B (60 L) and seed with authentic material. Cool overnight to induce crystallization.

    • Collect the pale yellow crystals by filtration, wash with Skellysolve® B, and recrystallize from Skellysolve® B or isopropanol.

    • Dry the crystalline product in a vacuum oven at room temperature.

  • Yield: Approximately 16.4 kg (33%) of (E)-2-benzylidenecyclohexanone.[2]

  • Melting Point: 47-54°C.[2]

Microwave-Assisted Acid-Catalyzed Synthesis

A rapid and efficient alternative for the synthesis of substituted benzylidenecyclohexanones involves microwave-assisted organic synthesis (MAOS) under acidic conditions. This method offers the advantages of significantly reduced reaction times and high yields[3][4][5].

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted this compound [3][4]

  • Materials:

  • Procedure:

    • Mix cyclohexanone and 4-hydroxybenzaldehyde in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Irradiate the mixture in a microwave reactor for 2 minutes.

    • Allow the reaction mixture to cool.

    • Collect the resulting precipitate.

  • Yield: 81.47% of the substituted benzylidenecyclohexanone.[3][4]

Table 1: Comparison of Synthetic Methods for this compound and its Derivatives

MethodCatalystSolventReaction TimeYieldReference
Base-Catalyzed Claisen-SchmidtNaOHWater/Methylene Chloride~3 hours (reflux)33%[2]
Microwave-Assisted Acid-CatalyzedH₂SO₄Methanol2 minutes81.47%[3][4]
Solvent-Free GrindingNaOHNone5 minutes98% (for bis-derivative)[6]

Diagram 1: Synthesis of this compound

G cluster_base Base-Catalyzed (Claisen-Schmidt) cluster_acid Microwave-Assisted Acid-Catalyzed Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product Benzaldehyde Benzaldehyde Benzaldehyde->Product Base_Catalyst NaOH, H₂O, Reflux Acid_Catalyst H₂SO₄, MeOH, Microwave

Caption: Synthetic routes to this compound.

This compound as a Precursor in Heterocyclic Synthesis

The enone functionality in this compound provides a versatile handle for the construction of a variety of heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine and its fused analogues are a large group of heterocyclic compounds that are components of nucleic acids and exhibit a wide range of biological activities[7][8]. This compound, as a chalcone, can react with reagents like guanidine (B92328) or thiourea (B124793) to form pyrimidine derivatives. The reaction proceeds through a Michael addition followed by cyclization and dehydration.

Experimental Protocol: Synthesis of a Tetrahydropyrimidine Derivative

  • Materials:

  • Procedure:

    • A mixture of this compound (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.017 mol) in ethanol is refluxed for 18-20 hours.

    • The reaction mixture is then cooled and poured into ice water.

    • The resulting precipitate is collected by filtration and recrystallized from ethanol.

Diagram 2: Synthesis of Pyrimidine Derivatives

G Precursor This compound Intermediate1 Michael Adduct Precursor->Intermediate1 Reagent Guanidine or Thiourea Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product Tetrahydropyrimidine Derivative Intermediate2->Product Dehydration

Caption: Pathway for pyrimidine synthesis.

Synthesis of Quinoline (B57606) Derivatives

The quinoline nucleus is a key structural motif in many natural products and synthetic compounds with significant biological activity[9][10]. This compound can be converted to quinoline derivatives, such as tetrahydroacridines, through a multi-step process involving the formation of an oxime followed by photocyclization.

Experimental Protocol: Synthesis of Tetrahydroacridine [9]

  • Materials:

  • Procedure:

    • Oxime Formation: React this compound with hydroxylamine hydrochloride in pyridine to form the corresponding oxime.

    • Photocyclization: Irradiate a solution of the this compound oxime in deoxygenated methanol using a medium-pressure mercury vapor lamp with a Pyrex filter (λ > 300 nm).

    • Maintain an inert atmosphere during irradiation.

    • Isolate and purify the resulting tetrahydroacridine product.

Diagram 3: Synthesis of Quinoline Derivatives

G Precursor This compound Step1 Oxime Formation (NH₂OH·HCl, Pyridine) Precursor->Step1 Intermediate This compound Oxime Step1->Intermediate Step2 Photocyclization (hν, MeOH) Intermediate->Step2 Product Tetrahydroacridine Step2->Product

Caption: Pathway for quinoline synthesis.

Michael Addition Reactions

The electrophilic β-carbon of the enone system in this compound is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of functional groups[11].

Experimental Protocol: General Procedure for Michael Addition

  • Materials:

    • This compound

    • Nucleophile (e.g., malononitrile, thiols, amines)

    • Base (e.g., piperidine, sodium ethoxide)

    • Solvent (e.g., ethanol, benzene)

  • Procedure:

    • Dissolve this compound and the nucleophile in a suitable solvent.

    • Add a catalytic amount of base.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by quenching with a suitable reagent, followed by extraction and purification of the Michael adduct.

Table 2: Representative Transformations of this compound

Product ClassReagentsKey Reaction TypeReference
PyrimidinesGuanidine or ThioureaMichael Addition, Cyclization[6]
QuinolinesHydroxylamine, PhotolysisOxime Formation, Photocyclization[9]
Fused PyridinesMalononitrile, Ammonium AcetateMichael Addition, Cyclization[12]
Indazoles (from bis-derivative)Hydrazine HydrateCyclocondensation[13]

Diagram 4: General Reactivity of this compound

G Precursor This compound Michael Michael Addition Precursor->Michael Cyclization Cyclization/ Condensation Precursor->Cyclization Photochem Photochemical Reaction Precursor->Photochem Product1 Functionalized Cyclohexanones Michael->Product1 Product2 Fused Heterocycles (Pyrimidines, Pyridines) Cyclization->Product2 Product3 Quinolines (via Oxime) Photochem->Product3

Caption: Synthetic utility of this compound.

Conclusion

This compound has proven to be a remarkably versatile and indispensable precursor in organic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation, amenable to both conventional and microwave-assisted methodologies, provides ready access to this valuable building block. The inherent reactivity of its α,β-unsaturated ketone functionality allows for a diverse range of transformations, most notably in the construction of medicinally relevant heterocyclic scaffolds such as pyrimidines and quinolines, as well as in fundamental carbon-carbon bond-forming reactions like the Michael addition. The experimental protocols and synthetic pathways detailed in this guide underscore the significant potential of this compound as a key starting material for the development of novel therapeutic agents and complex molecular targets. Continued exploration of the reactivity of this precursor is poised to unveil further innovative synthetic strategies and contribute to advancements in medicinal chemistry and drug discovery.

References

Crystal Structure Analysis of 2-Benzylidenecyclohexanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-benzylidenecyclohexanone (B74925) derivatives, a class of compounds recognized for their significant biological activities. This document details the experimental protocols for their synthesis and crystallographic analysis, presents a comparative summary of their crystal structures, and explores their interactions with key biological signaling pathways.

Introduction

This compound derivatives, belonging to the broader class of chalcones, are α,β-unsaturated ketones that serve as crucial intermediates in the synthesis of various pharmaceutical and natural products.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have spurred considerable interest in understanding their structure-activity relationships.[1] X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering insights into their conformation, stereochemistry, and intermolecular interactions, which are critical for rational drug design.

Experimental Protocols

Synthesis and Crystallization of this compound Derivatives

The most common and effective method for synthesizing this compound derivatives is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted benzaldehyde (B42025) and cyclohexanone (B45756).[1]

Materials:

  • Substituted benzaldehyde (10.0 mmol)

  • Cyclohexanone (10.0 mmol)

  • Sodium hydroxide (B78521) (20.0 mmol, 0.80 g)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filtration paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10.0 mmol of the desired substituted benzaldehyde and 10.0 mmol of cyclohexanone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

  • Base Solution Preparation: Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water. Allow this solution to cool to room temperature.[1]

  • Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 10-15 minutes. A change in color and a slight increase in temperature may be observed.[1]

  • Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a precipitate is an indication of product formation. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[1]

  • Product Isolation: Upon completion of the reaction, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with 20-30 mL of cold deionized water until the filtrate becomes neutral (pH ≈ 7). A subsequent wash with a small amount of cold ethanol can help in removing colored impurities.[1]

  • Drying: Air-dry the crude product on the filter paper.[1]

  • Purification by Recrystallization: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data are processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated to obtain a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,6-bis(4-methylbenzylidene)cyclohexanoneC₂₂H₂₂OOrthorhombicPbca9.413(2)10.787(2)33.702(5)903420.3(10)8[2]
2,6-bis(2-nitrobenzylidene)cyclohexanoneC₂₀H₁₆N₂O₅MonoclinicP2₁/n8.482(2)13.435(2)15.377(3)92.96(2)1749.5(6)4[2]
2,6-bis(benzylidene)cyclohexanone (1a)C₂₀H₁₈OMonoclinicP2₁/c11.645(2)6.014(1)22.028(4)96.98(3)1529.3(5)4[1]
2,6-bis(4-(methylthio)benzylidene)cyclohexanone (1b)C₂₂H₂₂OS₂MonoclinicP2₁/c11.235(2)5.922(1)30.141(6)94.22(3)1998.4(7)4[1]
2,6-bis(3,4-bis(methylthio)benzylidene)cyclohexanone (1c)C₂₄H₂₆OS₄MonoclinicP2₁/c16.273(3)11.134(2)25.961(5)96.00(3)4676.1(16)8[1]
2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone (1d)C₂₄H₂₆O₅MonoclinicP2₁/c16.533(3)11.087(2)23.361(5)92.51(3)4281.2(15)8[1]
2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone (1e)C₂₄H₂₈N₂OMonoclinicC2/c21.011(4)6.130(1)16.486(3)108.39(3)2013.1(7)4[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis Reactants Cyclohexanone + Substituted Benzaldehyde Condensation Claisen-Schmidt Condensation (Base-catalyzed) Reactants->Condensation Crude_Product Crude Product (Precipitate) Condensation->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification Crystals Single Crystals Purification->Crystals Mounting Crystal Mounting Crystals->Mounting Select suitable crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-squares) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: General workflow for synthesis and crystal structure analysis.

Biological Signaling Pathways

This compound derivatives have been shown to modulate inflammatory and antioxidant pathways, primarily through their interaction with the NF-κB and Nrf2 signaling pathways. Their α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with nucleophilic cysteine residues in key regulatory proteins.

G cluster_nfkb NF-κB Pathway (Pro-inflammatory) cluster_nrf2 Nrf2 Pathway (Antioxidant/Anti-inflammatory) Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocation Inflammation Inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus_NFkB->Inflammation Keap1 Keap1 Nrf2_inactive Nrf2 (Inactive) Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Keap1 dissociation Nucleus_Nrf2 Nucleus Nrf2_active->Nucleus_Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Antioxidant Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Derivative This compound Derivative Derivative->IKK Inhibition Derivative->NFkB_active Inhibition of DNA binding Derivative->Keap1 Modification of Cysteine Residues

Caption: Modulation of NF-κB and Nrf2 pathways by derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed experimental protocols and comparative crystallographic data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the visualization of their interaction with key signaling pathways highlights their potential as therapeutic agents. This comprehensive guide serves as a critical resource for the continued exploration and development of this important class of compounds.

References

In Silico Docking of 2-Benzylidenecyclohexanone Derivatives: A Technical Guide to Unveiling Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking studies of 2-benzylidenecyclohexanone (B74925) and its analogs with various protein targets. It aims to equip researchers with the necessary knowledge to conduct and interpret docking studies for this versatile scaffold, which has shown promise in a range of therapeutic areas including cancer, diabetes, and infectious diseases. This document details experimental protocols, presents quantitative binding data, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of the molecular interactions driving the biological activity of these compounds.

Introduction to this compound and its Therapeutic Potential

This compound, a derivative of cyclohexanone (B45756), serves as a valuable scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for a wide array of biological activities. The core structure, characterized by an α,β-unsaturated ketone, is amenable to chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. In silico molecular docking has emerged as a crucial tool in this process, enabling the prediction of binding modes and affinities of these compounds with their protein targets, thereby guiding rational drug design.

Protein Targets for this compound Derivatives

In silico docking studies have explored the interaction of this compound derivatives with a variety of protein targets implicated in different diseases.

Anticancer Targets
  • Epidermal Growth Factor Receptor (EGFR): Novel α,β-unsaturated cyclohexanone analogs based on the curcumin (B1669340) core structure have been identified as potential EGFR inhibitors. These compounds have demonstrated potent antiproliferative activity in human tumor cell lines.[1]

  • Other Cancer-Related Proteins: Derivatives of 2,6-bis(benzylidene)cyclohexanone have shown cytotoxic effects against prostate (PC3), cervical (HeLa), and breast cancer (MCF-7) cell lines.[2]

Antidiabetic Targets
  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Benzylidene-2,4-thiazolidinediones, which can be considered analogs of the 2-benzylidene scaffold, have been designed as partial PPAR-γ agonists. Molecular docking studies have been instrumental in understanding their binding interactions with the receptor.[3]

  • α-Glucosidase: Certain bis-benzylidene cyclohexanone derivatives have been found to be potent α-glucosidase inhibitors, showing superior activity to the standard drug acarbose.[2]

Antimicrobial Targets
  • Fungal and Bacterial Proteins: Benzylidene derivatives have been subjected to molecular docking studies against various fungal and bacterial proteins to elucidate their antimicrobial mechanisms.[4]

Other Therapeutic Targets
  • Lipoxygenase (LOX): Analogs of 2,4,6-trihydroxy-3-geranylacetophenone, which share a similar structural motif, have been synthesized and docked against soybean 15-lipoxygenase, revealing insights into their anti-inflammatory potential.[5]

  • HIV-1 Reverse Transcriptase: Phytochemicals with structural similarities have been studied for their binding efficiency to HIV-1 reverse transcriptase through molecular docking.[6]

Methodologies for In Silico Docking

The successful application of molecular docking relies on a well-defined and validated protocol. The general workflow involves protein and ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.

General Experimental Workflow

The following diagram illustrates a typical workflow for a molecular docking study of a this compound derivative.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) ProteinPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProteinPrep Ligand Ligand Structure Preparation (2D to 3D) LigandPrep Ligand Preparation (Energy Minimization, Assign Charges) Ligand->LigandPrep Grid Grid Box Generation (Define Active Site) ProteinPrep->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Dock Grid->Dock Results Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Results MD Molecular Dynamics (Optional) (Stability Assessment) Results->MD

Caption: A flowchart outlining the key steps in a typical molecular docking study.

Detailed Experimental Protocols
  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared using software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or UCSF Chimera.[3] This involves:

    • Removing water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not relevant to the binding interaction.[7]

    • Adding polar hydrogen atoms.[7]

    • Assigning partial charges (e.g., Kollman charges for proteins, Gasteiger charges for ligands).[6]

    • Repairing any missing residues or atoms.

  • File Format Conversion: The prepared protein is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).

  • 2D to 3D Conversion: The 2D structure of the this compound derivative is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment: Partial charges are assigned, and rotatable bonds are defined.[6]

  • File Format Conversion: The prepared ligand is saved in the appropriate format (e.g., PDBQT).

A grid box is defined around the active site of the protein to specify the search space for the ligand during the docking simulation. The size and center of the grid are determined based on the location of the co-crystallized ligand in the PDB structure or from prior knowledge of the binding site.[8]

The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software. Popular programs for this purpose include:

  • AutoDock Vina: A widely used open-source docking program that employs a Lamarckian genetic algorithm.[7][8]

  • Glide (Schrödinger): A commercial docking program known for its accuracy and speed.[9]

  • OpenEye FRED: Another commercial software used for docking studies.[2]

The docking algorithm samples different conformations and orientations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

The output of the docking simulation is a set of docked poses for the ligand, ranked by their predicted binding energies or docking scores. The best-ranked pose is then analyzed to understand the binding mode, including:

  • Hydrogen bonds: The formation of hydrogen bonds between the ligand and protein residues.

  • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-pi stacking and other non-covalent interactions.

Visualization tools like PyMOL and Discovery Studio Visualizer are used to inspect these interactions in 3D.[7]

Quantitative Data from Docking Studies

The following tables summarize the quantitative data obtained from various in silico docking studies of this compound derivatives and related compounds.

Table 1: Docking Scores and Binding Energies of this compound Derivatives against Various Protein Targets

Compound/DerivativeProtein TargetDocking SoftwareDocking Score/Binding Energy (kcal/mol)Reference
(E)-N'-benzylidenebenzohydrazide analoguesE. coli FabHAutoDock Vina-[7]
2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivativesEGFR-tyrosine kinaseAutoDock Vina-10.4 (for molecule 22)[10]
Benzylidene-thiazolidine-2,4-dionesPPAR-γ--10.1 (for compound 5c), -10.0 (for compound 5d)[3]
Phytochemicals from Croton dichogamusHIV-1 Reverse TranscriptaseAutoDock 4.2-6.9 to -7.48[6]
2,4,6-trihydroxy-3-geranyl-acetophenone analogsSoybean 15-Lipoxygenase--[5]

Table 2: In Vitro Biological Activity Data for Selected this compound Derivatives

Compound/DerivativeBiological ActivityIC50 ValueReference
2,6-di(4-fluorobenzylidene)cyclohexanoneα-Glucosidase Inhibition96.3 ± 0.51 µM[2]
2,6-bis({[4-(trifluoromethyl)phenyl]methylidene})cyclohexanoneAntileishmanial7.92 ± 1.3 µg/mL[2]
2,6-bisdifurfurylidene cyclohexanone (DFC)Cytotoxicity (Colorectal Cancer)~82 µM[9]
2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC)Cytotoxicity (Colorectal Cancer)~10 µM[9]
α,β-unsaturated cyclohexanone analogousEGFR Inhibitory Activity0.43 µM (for I3), 1.54 µM (for I12)[1]

Signaling Pathways

Understanding the signaling pathways in which the protein targets are involved is crucial for contextualizing the results of docking studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Benzylidene- cyclohexanone Derivative Inhibitor->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling cascade and the inhibitory action of this compound derivatives.

Conclusion and Future Directions

In silico molecular docking has proven to be an invaluable tool in the study of this compound derivatives, providing critical insights into their binding mechanisms and guiding the design of more potent and selective therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own docking studies on this versatile chemical scaffold.

Future research should focus on the integration of molecular docking with other computational techniques, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of protein-ligand interactions. Furthermore, the experimental validation of in silico predictions through in vitro and in vivo studies remains a critical step in the drug discovery pipeline. The continued exploration of new protein targets for this compound derivatives, guided by computational approaches, holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Solubility and stability of 2-Benzylidenecyclohexanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Benzylidenecyclohexanone, a chalcone (B49325) derivative of interest in various research and development fields. This document details the available solubility data, outlines experimental protocols for solubility and stability determination, and discusses potential degradation pathways.

Introduction

This compound is an α,β-unsaturated ketone belonging to the chalcone family. Chalcones are known for their diverse biological activities and serve as important intermediates in organic synthesis. Understanding the solubility and stability of this compound is critical for its application in drug discovery, formulation development, and materials science. This guide aims to provide a centralized resource of technical information for professionals working with this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₄O[1]
Molecular Weight186.25 g/mol [1]
AppearanceLight yellow to brown powder/crystal[2]
Melting Point53-55 °C
Boiling Point180-184 °C at 14 mmHg
IUPAC Name2-benzylidenecyclohexan-1-one[1]
CAS Number5682-83-7[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble

Note: This table is based on general observations for chalcones and related compounds. Quantitative determination is recommended for specific applications.

Experimental Protocol: Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the quantitative determination of the solubility of this compound in various solvents using the gravimetric method.

4.1. Materials and Apparatus

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum oven

  • Desiccator

4.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of pre-weighed vials.

  • Solvent Addition: Add a known mass of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known mass of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed container to remove any undissolved particles.

  • Solvent Evaporation: Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature. Weigh the container with the dried solute.

  • Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

4.3. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known mass of solvent to vial prep1->prep2 equil1 Incubate in thermostatic shaker at constant temperature prep2->equil1 equil2 Allow to settle for phase separation equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry and weigh solute analysis2->analysis3 calc1 Calculate mole fraction solubility analysis3->calc1

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and application. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.

5.1. Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

5.1.1. Materials and Reagents

5.1.2. Procedure

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 2-8 hours) or store at a specific temperature. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Reflux or store at a specific temperature for a defined time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 60-80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

5.2. Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

5.2.1. Suggested HPLC Parameters (to be optimized)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

5.3. Potential Degradation Pathway

Chalcones, in general, are susceptible to degradation, particularly under acidic or basic conditions, which can lead to the cleavage of the α,β-unsaturated ketone system. Photodegradation can lead to isomerization or cyclization reactions.

G cluster_degradation Potential Degradation of this compound parent This compound acid_base Acid/Base Hydrolysis parent->acid_base H+ / OH- photo Photodegradation parent->photo UV/Vis Light oxidation Oxidation parent->oxidation [O] cleavage Cleavage Products (e.g., Benzaldehyde, Cyclohexanone) acid_base->cleavage isomerization Cis-Isomer photo->isomerization epoxidation Epoxide Derivatives oxidation->epoxidation

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative solubility data remains to be extensively published, the provided protocols offer a robust framework for its determination. The stability of this compound is a critical consideration, and the outlined forced degradation studies and stability-indicating HPLC methodology are essential for ensuring its quality and performance in various applications. Further research is encouraged to establish a comprehensive quantitative solubility and degradation profile for this important chalcone derivative.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Benzylidenecyclohexanone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Benzylidenecyclohexanone and its derivatives are α,β-unsaturated ketones, also known as chalcones, which are significant intermediates in the synthesis of various pharmaceuticals and natural products.[1] These compounds exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The most common and efficient method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) like benzaldehyde (B42025) and a ketone such as cyclohexanone (B45756).[1][3] This protocol provides a standard laboratory procedure for the base-catalyzed synthesis of (E)-2-benzylidenecyclohexanone.

Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation The reaction proceeds through a three-step mechanism under basic conditions:

  • Enolate Formation: A hydroxide (B78521) ion deprotonates the α-carbon of cyclohexanone, forming a nucleophilic enolate ion.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, resulting in an intermediate alkoxide.[1]

  • Dehydration: The alkoxide is protonated by the solvent to form a β-hydroxy ketone. This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone product, (E)-2-benzylidenecyclohexanone.[1]

Experimental Protocol

Materials and Reagents

  • Cyclohexanone (C₆H₁₀O)

  • Benzaldehyde (C₇H₆O)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol (B145695) (EtOH)

  • Deionized Water (H₂O)

  • Standard laboratory glassware (Erlenmeyer flask, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Ice bath

  • Melting point apparatus

Data Presentation: Reactant and Product Quantities

Compound NameMolar Mass ( g/mol )Amount (mmol)Mass / VolumeMolar Ratio
Cyclohexanone98.1420.01.96 g (2.06 mL)1.0
Benzaldehyde106.1220.02.12 g (2.03 mL)1.0
Sodium Hydroxide40.0020.00.80 g1.0
This compound186.25-Theoretical Yield: 3.73 g-

Procedure

1. Reaction Setup

  • In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 20.0 mmol of cyclohexanone and 20.0 mmol of benzaldehyde.

  • Add 20 mL of 95% ethanol to the flask and stir the mixture until a homogeneous solution is formed.

2. Base Addition

  • Separately, prepare a sodium hydroxide solution by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water. Allow this solution to cool to room temperature.[1]

  • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 10-15 minutes. A change in color and a slight increase in temperature may be observed.[1]

3. Reaction

  • Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates the formation of the product.[1]

  • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

4. Product Isolation (Workup)

  • After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals thoroughly with 20-30 mL of cold deionized water until the filtrate is neutral (pH ≈ 7).

  • Perform a final wash with a small amount of ice-cold 95% ethanol to remove residual impurities.[1]

  • Allow the crude product to air-dry on the filter paper.

5. Purification

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol.[1]

  • Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature. Subsequently, place the solution in an ice bath to induce complete crystallization.[1]

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry completely in a desiccator or a vacuum oven at low heat.[1]

6. Characterization

  • Determine the melting point of the purified product. The literature melting point for (E)-2-benzylidenecyclohexanone is approximately 54°C.[4]

  • Obtain spectroscopic data (IR, ¹H NMR, ¹³C NMR) to confirm the structure of the final product.

Visualization

Synthesis_Workflow start Start reactants Mix Cyclohexanone, Benzaldehyde & 95% Ethanol start->reactants base Prepare & Add NaOH Solution reactants->base stir Stir at RT (2-3 hours) base->stir precipitate Cool in Ice Bath (30 min) stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H₂O & Cold Ethanol filter->wash recrystallize Recrystallize from Hot 95% Ethanol wash->recrystallize product Purified This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

References

Application of 2-Benzylidenecyclohexanone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidenecyclohexanone (B74925), a versatile α,β-unsaturated ketone, serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its reactive enone moiety readily participates in various cyclization and condensation reactions, making it a valuable building block for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including quinolines, pyrimidines, and pyrazoles, starting from this compound. The synthesized compounds often exhibit significant biological activities, such as antimicrobial and antitumor properties, highlighting their potential in medicinal chemistry and drug discovery.[1][2][3][4]

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[5][6][7] A convenient method for synthesizing annulated quinolines involves the photocyclisation of this compound derivatives.[5][8][9]

Reaction Scheme: Photocyclisation to Tetrahydroacridines

The synthesis of tetrahydroacridine, a quinoline (B57606) derivative, can be achieved through the irradiation of this compound O-methyloxime. The reaction proceeds via an E- to Z-isomerization followed by a 6π-electron cyclization and subsequent elimination.[5]

Quinoline_Synthesis This compound This compound O-Methyloxime This compound O-methyloxime This compound->O-Methyloxime NH2OCH3*HCl, Pyridine (B92270) Tetrahydroacridine Tetrahydroacridine O-Methyloxime->Tetrahydroacridine hν (Irradiation), CH3OH

Caption: Synthesis of Tetrahydroacridine from this compound.

Experimental Protocol: Synthesis of Tetrahydroacridine

Materials:

Procedure:

  • Synthesis of this compound O-methyloxime: A solution of this compound, hydroxylamine hydrochloride, and pyridine in ethanol (B145695) is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude oxime, which can be purified by recrystallization.

  • Photocyclisation: A solution of the this compound O-methyloxime in methanol is irradiated using a medium-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the pure tetrahydroacridine derivative.[5]

Quantitative Data
Starting MaterialProductSolventReaction ConditionsYield (%)Reference
This compound O-methyloximeTetrahydroacridineMethanolIrradiation (hν)~70-80[5]
Substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximesSubstituted quinolinesMethanolIrradiation (hν)Varies[5][8]

Synthesis of Pyrimidines

Pyrimidines are fundamental components of nucleic acids and exhibit a wide range of biological activities.[10][11][12] this compound can be utilized as a three-carbon fragment in condensation reactions with N-C-N synthons like thiourea (B124793) to construct the pyrimidine (B1678525) ring.[2]

Reaction Scheme: Synthesis of Thioxopyrimidines

The reaction of this compound with thiourea in the presence of a base leads to the formation of a thioxopyrimidine derivative.

Pyrimidine_Synthesis Start This compound Product Thioxopyrimidine derivative Start->Product Ethanol, Reflux Reagents Thiourea, Base (e.g., KOH) Reagents->Product

Caption: Synthesis of a Thioxopyrimidine derivative.

Experimental Protocol: Synthesis of a Thioxopyrimidine Derivative

Materials:

Procedure:

  • A mixture of this compound, thiourea, and potassium hydroxide in absolute ethanol is refluxed for several hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure thioxopyrimidine derivative.[2]

Quantitative Data
Starting MaterialReagentsProductReaction ConditionsYield (%)Reference
This compoundThiourea, KOHThioxopyrimidine derivativeEthanol, Reflux~80-90[2]

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological properties.[13][14][15] The synthesis of pyrazoles from this compound can be achieved through its reaction with hydrazine (B178648) hydrate (B1144303).[16]

Reaction Scheme: Synthesis of Fused-Ring Pyrazoles

The reaction of this compound with hydrazine hydrate in a suitable solvent results in the formation of a fused-ring pyrazole (B372694) derivative.

Pyrazole_Synthesis Start This compound Product Fused-ring Pyrazole Start->Product Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of a Fused-Ring Pyrazole.

Experimental Protocol: Synthesis of a Fused-Ring Pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • A solution of this compound and hydrazine hydrate in ethanol (or acetic acid) is refluxed for a specified period.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • The crude pyrazole derivative is purified by recrystallization from a suitable solvent.[16]

Quantitative Data
Starting MaterialReagentsProductReaction ConditionsYield (%)Reference
This compoundHydrazine HydrateFused-ring PyrazoleEthanol or Acetic Acid, Reflux~75-85[16]

Biological Activities of Synthesized Heterocycles

Heterocyclic compounds derived from this compound have demonstrated a range of biological activities, making them attractive candidates for drug development.

  • Antimicrobial Activity: Many of the synthesized quinoline, pyrimidine, and pyrazole derivatives have been screened for their antimicrobial activity against various bacterial and fungal strains, with some showing moderate to good efficacy.[1][17][18][19]

  • Antitumor Activity: Certain derivatives have been investigated for their potential as anticancer agents, with some compounds exhibiting promising cytotoxic activity against various cancer cell lines.[2][3][4][20][21]

Experimental Workflow Overview

The general workflow for the synthesis and evaluation of heterocyclic compounds from this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start This compound Reaction Cyclization/Condensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) Purification->Spectroscopy Screening Antimicrobial/Antitumor Screening Spectroscopy->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General Experimental Workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The straightforward and efficient protocols for the preparation of quinolines, pyrimidines, and pyrazoles, coupled with the significant biological activities of these products, underscore the importance of this compound in the field of medicinal chemistry and drug discovery. The methodologies presented here offer a solid foundation for researchers to explore the synthesis of novel heterocyclic derivatives with potential therapeutic applications.

References

Application Notes and Protocols: 2-Benzylidenecyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-benzylidenecyclohexanone (B74925) and its derivatives in medicinal chemistry, with a focus on their application in drug discovery. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Biological Activities of this compound Derivatives

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The core structure, an α,β-unsaturated ketone, is believed to be crucial for many of its biological functions.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives have been demonstrated through the inhibition of key inflammatory mediators. A common mechanism involves the suppression of the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This is often achieved by blocking the activation of the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

Certain this compound analogs have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. By inhibiting these enzymes, these compounds can increase acetylcholine (B1216132) levels in the brain, offering a potential therapeutic strategy for cognitive enhancement.

Quantitative Data Summary

The following table summarizes the reported biological activities of various this compound derivatives.

Compound ID/DescriptionTarget/AssayCell Line/EnzymeIC50 ValueReference
Anticancer Activity
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneCytotoxicity (MTT assay)MDA-MB-231Not specified, but highest activity[1]
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneCytotoxicityVarious human carcinoma cells0.010-14.76 μM[2]
Anti-inflammatory Activity
2,6-bis(benzylidene)cyclohexanone derivative 8 Nitric Oxide InhibitionIFN-γ/LPS-activated RAW 264.76.68 ± 0.16 μM[3]
2,6-bis(benzylidene)cyclohexanone derivative 9 Nitric Oxide InhibitionIFN-γ/LPS-activated RAW 264.76.09 ± 0.46 μM[3]
Pyrazoline derivative 11a Nitric Oxide InhibitionIFN-γ/LPS-activated RAW 264.76.84 ± 0.12 μM[3]
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18)TNF-α InhibitionHuman Whole Blood298.8 nM[4]
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18)TNF-α InhibitionPBMCs96.29 nM[4]
Cholinesterase Inhibition
2-benzoyl-6-benzylidenecyclohexanone analog 39 Acetylcholinesterase (AChE) Inhibition-1.6 μM[5]
2-benzoyl-6-benzylidenecyclohexanone analog 40 Butyrylcholinesterase (BChE) Inhibition-0.6 μM[5]

Experimental Protocols

General Synthesis of (E)-2-Benzylidenecyclohexanone

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize the this compound scaffold.[6]

Materials:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, charge cyclohexanone, benzaldehyde, and deionized water.

  • With stirring, add the sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 98°C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with methylene chloride. Separate the aqueous layer.

  • Wash the combined organic layers with water, followed by a dilute acetic acid solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in a minimal amount of hot Skellysolve® B or isopropanol.

  • Allow the solution to cool to induce crystallization. Seeding with a small crystal of the product may be necessary.

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.

G Cyclohexanone Cyclohexanone NaOH NaOH, H₂O, Reflux Cyclohexanone->NaOH Benzaldehyde Substituted Benzaldehyde Benzaldehyde->NaOH Product This compound Derivative NaOH->Product

Caption: General synthesis of this compound derivatives.

Cytotoxicity Evaluation using MTT Assay

This protocol is for determining the cytotoxic effect of this compound derivatives on cancer cell lines.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity Assay (Inhibition of LPS-Induced Cytokine Production)

This protocol outlines the procedure to evaluate the anti-inflammatory effects of the compounds in macrophages.[11][12][13][14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine production and calculate the IC50 values.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Compound This compound Derivative Compound->MAPK Inhibits Compound->NFkB Inhibits G Start Synthesize & Characterize This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (LPS-induced Cytokine Inhibition) Start->AntiInflammatory Cholinesterase Cholinesterase Inhibition Assay (Ellman's Method) Start->Cholinesterase Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID AntiInflammatory->Lead_ID Cholinesterase->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization End Preclinical Development Optimization->End

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Benzylidenecyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidenecyclohexanone (B74925) derivatives, a class of chalcones, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The synthesis of these compounds is often achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and cyclohexanone (B45756).[2][3] Traditional synthesis methods can be time-consuming and may result in lower yields.[4] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, significantly reducing reaction times to mere minutes and often improving product yields.[2][5]

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, along with data presentation and visualizations to aid researchers in their drug discovery and development efforts.

General Reaction Scheme

The core reaction is the Claisen-Schmidt condensation between a substituted benzaldehyde and cyclohexanone. Under basic conditions, an enolate is formed from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, a this compound derivative.[2]

ReactionScheme cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Intermediate + Cyclohexanone->Intermediate Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Intermediate Product This compound Derivative Plus2 + Product->Plus2 Water Water Catalyst Catalyst (e.g., NaOH, HCl) Arrow1 Catalyst->Arrow1   Microwave Microwave Irradiation Microwave->Arrow1   Intermediate->Arrow1 Arrow1->Product Plus2->Water

Caption: General Claisen-Schmidt condensation for synthesizing this compound derivatives.

Experimental Protocols

Protocol 1: Base-Catalyzed Microwave-Assisted Synthesis

This protocol is adapted from a common method for synthesizing dibenzylidenecyclohexanone derivatives using sodium hydroxide (B78521) as a catalyst.[6][7][8]

Materials:

  • Cyclohexanone (5 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Sodium Hydroxide (NaOH) (5 mmol)

  • Methanol (2 mL)

  • Porcelain crucible or microwave-safe reaction vessel

  • Microwave oven (domestic or laboratory grade)

  • Thin-Layer Chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a porcelain crucible, dissolve 5 mmol of sodium hydroxide in 2 mL of methanol.

  • To this solution, add 10 mmol of the desired substituted benzaldehyde and 5 mmol of cyclohexanone.

  • Cover the crucible (e.g., with a watch glass or aluminum foil) and place it in the center of the microwave oven.

  • Irradiate the mixture for 2 minutes at a moderate power setting. Caution: Monitor the reaction for any signs of excessive pressure buildup.

  • After irradiation, carefully remove the vessel from the microwave and allow it to cool to room temperature.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • The resulting solid product is then collected.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

Protocol 2: Acid-Catalyzed Microwave-Assisted Synthesis

This protocol outlines a method using an acid catalyst, which can be advantageous for certain substrates.[2][9]

Materials:

Procedure:

  • Mix cyclohexanone and 4-hydroxybenzaldehyde in a microwave-safe reaction vessel.

  • Add a catalytic amount of hydrochloric acid.

  • Place the vessel in the microwave oven and irradiate for approximately 2 minutes.[2]

  • After the reaction is complete, allow the mixture to cool.

  • The product, which may precipitate as a powder, can then be collected.[2]

  • Further purification can be achieved through recrystallization.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound derivatives is outlined below.

Workflow start Start reactants Mix Reactants: Cyclohexanone, Benzaldehyde Derivative, Catalyst, and Solvent (optional) start->reactants microwave Microwave Irradiation (e.g., 2-10 min) reactants->microwave cooling Cooling to Room Temperature microwave->cooling workup Reaction Workup (e.g., Precipitation, Filtration) cooling->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spec, M.P.) purification->characterization end End characterization->end

Caption: General workflow for microwave-assisted synthesis of this compound derivatives.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various this compound derivatives.

Table 1: Reaction Conditions and Yields for Microwave-Assisted Synthesis

EntryBenzaldehyde DerivativeCatalystReaction Time (min)Yield (%)Reference
1BenzaldehydeNaOH298[7]
24-MethoxybenzaldehydeNaOH2100[7]
33,4-DimethoxybenzaldehydeNaOH293[7]
44-HydroxybenzaldehydeHCl281.47[2]

Table 2: Characterization Data for Selected 2,6-Dibenzylidenecyclohexanone Derivatives

CompoundAppearanceMelting Point (°C)1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)Reference
2,6-DibenzylidenecyclohexanoneYellow solid118-1207.88 (s, 2H), 7.48 (dd, J = 7.6, 1.7 Hz, 2H), 7.27 – 7.20 (m, 4H), 2.83 (dd, J = 15.5, 3.3 Hz, 2H), 2.41 – 2.29 (m, 2H), 1.96 – 1.82 (m, 1H), 1.02 (d, J = 6.6 Hz, 3H)189.18, 137.34, 136.66, 134.42, 133.65, 133.00, 130.21, 128.56, 126.83, 36.23, 29.44, 21.32[4]
2,6-Bis(4-chlorobenzylidene)cyclohexanoneYellow solid121-1237.75 (s, 2H), 7.41 – 7.34 (m, 8H), 2.93 – 2.83 (m, 4H), 1.86 – 1.76 (m, 2H)Not Provided[4]

Applications in Drug Development

This compound derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities. These compounds have been investigated for their potential as:

  • Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma.[10]

  • Anti-inflammatory Agents: These compounds can exhibit anti-inflammatory properties, making them potential candidates for treating conditions like acute lung injury.[11]

  • Antimicrobial and Antioxidant Agents: The chalcone (B49325) scaffold is known to impart antibacterial and antioxidant activities.[12][13]

The rapid and efficient synthesis of a library of these derivatives using microwave-assisted techniques allows for accelerated structure-activity relationship (SAR) studies, a crucial step in the drug discovery pipeline.[1]

Signaling Pathways and Mechanisms of Action

While the specific mechanisms of action vary depending on the derivative, some this compound compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. For instance, some chalcones can inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[11]

SignalingPathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Simplified diagram of NF-κB pathway inhibition by some this compound derivatives.

References

Scale-Up Synthesis of 2-Benzylidenecyclohexanone for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-benzylidenecyclohexanone (B74925), a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals. The protocols focus on the Claisen-Schmidt condensation reaction, offering both traditional solvent-based and modern, highly efficient solvent-free methodologies.

Introduction

This compound and its derivatives are valuable precursors in the synthesis of a variety of biologically active compounds, exhibiting anti-inflammatory, anti-cancer, and anti-microbial properties.[1] Their industrial production is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between benzaldehyde (B42025) and cyclohexanone (B45756).[1] This document outlines optimized protocols for large-scale synthesis, emphasizing yield, purity, and operational efficiency.

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic route on an industrial scale is dictated by factors such as yield, reaction time, cost of reagents, and environmental impact. Below is a comparison of a traditional solvent-based method and a highly efficient solvent-free approach.

ParameterSolvent-Based ProtocolSolvent-Free Protocol (Grinding)
Catalyst Sodium Hydroxide (B78521) (NaOH)Sodium Hydroxide (NaOH)
Catalyst Loading StoichiometricCatalytic (e.g., 20 mol%)[2][3]
Solvent Water, Ethanol[4][5]None[2][3][6]
Reaction Time ~3 hours at reflux[4]~5 minutes at room temperature[2][6]
Typical Yield ~33% (reported for one industrial process)[4]Up to 99% (lab scale, with potential for scale-up)[2][6]
Purification Extraction and Recrystallization[4]Recrystallization
Environmental Impact Higher (use of organic solvents)Lower (Green Chemistry approach)
Safety Considerations Flammable solvents, handling of large liquid volumesDust explosion risk with fine powders, heat management

Reaction Signaling Pathway

The synthesis of this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism involves three key steps: enolate formation, nucleophilic attack, and dehydration.

Claisen_Schmidt_Pathway Cyclohexanone Cyclohexanone Enolate Enolate Intermediate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Benzaldehyde Benzaldehyde BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation Product This compound BetaHydroxy->Product Dehydration H2O_2 H₂O OH_minus OH⁻ (Base) OH_minus->Enolate Enolate Formation H2O_1 H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Industrial Scale-Up via Solvent-Based Synthesis

This protocol is adapted from a reported industrial process.

Materials:

  • Cyclohexanone: 29.3 kg

  • Benzaldehyde: 28.5 kg

  • Sodium Hydroxide (50% w/v solution): 10.6 kg

  • Deionized Water: 125 L

  • Methylene (B1212753) Chloride: 330 L

  • Acetic Acid: 50 mL

  • Sodium Sulfate (anhydrous)

  • Skellysolve® B or Isopropanol (B130326) (for recrystallization)

Procedure:

  • Reaction Setup: In a 100-gallon inert reactor, charge cyclohexanone (29.3 kg) and benzaldehyde (28.5 kg). Add deionized water (125 L) to the mixture.

  • Catalyst Addition: While stirring, add the 50% sodium hydroxide solution (10.6 kg).

  • Reaction: Heat the mixture to reflux (approximately 98°C) under a nitrogen atmosphere and maintain for 3 hours.[4]

  • Work-up: Cool the reaction mixture overnight. Extract the mixture with methylene chloride (198 L), separate the aqueous layer, and then extract again with methylene chloride (132 L). Neutralize and discard the aqueous layer.

  • Washing: Combine the organic layers and wash with water (284 L), followed by a wash with water containing acetic acid (50 mL in 284 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution to an oil under vacuum at 35°C.

  • Purification: Dissolve the oily residue in Skellysolve® B (60 L) or isopropanol. Seed with authentic crystals and cool to induce crystallization. Collect the pale yellow crystals by filtration.

  • Recrystallization: Recrystallize the crude product from Skellysolve® B (75 gallons) or isopropanol by heating to 50°C and then cooling to 0°C.

  • Drying: Dry the purified crystals in a vacuum oven at room temperature. The expected yield is approximately 16.4 kg (33%).[4]

Protocol 2: High-Yield Solvent-Free Synthesis (Proposed for Scale-Up)

This protocol is based on highly efficient laboratory-scale procedures with potential for industrial adaptation.[6]

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (solid, pellets or powder)

  • Ethanol (B145695) (for recrystallization)

  • Deionized Water

Procedure:

  • Reactant Preparation: In a suitable industrial grinder or mixer, charge cyclohexanone (e.g., 10 mmol equivalent) and benzaldehyde (20 mmol equivalent).

  • Catalyst Addition: Add solid sodium hydroxide (2 mmol, 20 mol%).[6]

  • Reaction: Grind the mixture vigorously at room temperature for approximately 5 minutes. The mixture will form a thick paste and then solidify.

  • Work-up: Quench the reaction by adding cold deionized water.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of cold ethanol can be performed to remove colored impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at low heat.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start Reactants Charge Reactants (Cyclohexanone, Benzaldehyde) Start->Reactants Catalyst Add Catalyst (e.g., NaOH) Reactants->Catalyst Reaction Reaction (Solvent-based or Solvent-free) Catalyst->Reaction Workup Work-up (Quenching/Extraction) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Drying Drying Purification->Drying FinalProduct Final Product: This compound Drying->FinalProduct

Caption: Generalized workflow for the synthesis and purification of this compound.

Industrial Applications

This compound serves as a crucial building block in various industrial sectors:

  • Pharmaceuticals: It is a precursor for the synthesis of compounds with potential therapeutic activities, including anti-inflammatory, antibacterial, and antioxidant agents.[7][8]

  • Fine Chemicals: Used as an intermediate in the production of more complex molecules.

  • Materials Science: Its derivatives are investigated for their fluorescent properties, making them suitable for applications in organic electronics and optical materials.

  • Research: It is utilized in photochemical and photocatalysis studies due to its α,β-unsaturated ketone structure.

References

Application Notes: 2-Benzylidenecyclohexanone as a Versatile Intermediate for the Synthesis of Biologically Active Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoline scaffolds are a prominent class of five-membered, nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal and synthetic chemistry.[1] Derivatives of pyrazoline are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] A common and efficient route to synthesize these valuable compounds is through the cyclization of α,β-unsaturated ketones, also known as chalcones.[1][3]

2-Benzylidenecyclohexanone (B74925), a chalcone (B49325) analog, serves as a crucial intermediate in this process. Its synthesis is typically achieved via a Claisen-Schmidt condensation of cyclohexanone (B45756) and benzaldehyde (B42025). The subsequent reaction of this intermediate with hydrazine (B178648) derivatives leads to the formation of the pyrazoline ring system. These synthetic protocols are versatile and allow for the creation of a diverse library of pyrazoline derivatives for evaluation in drug discovery and development.[3][4] This document provides detailed protocols for the synthesis of this compound and its conversion to pyrazoline derivatives, along with a summary of their potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (Chalcone Intermediate)

This protocol details the base-catalyzed Claisen-Schmidt condensation for synthesizing the α,β-unsaturated ketone intermediate.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH) solution (e.g., 40% aq.)[5]

  • Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of cyclohexanone and benzaldehyde in ethanol (10-20 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Add the aqueous NaOH solution dropwise to the cooled mixture.[6]

  • Continue stirring the reaction mixture at room temperature. The reaction time can vary, but it is often monitored for completion over several hours (e.g., 24 hours).

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.[5]

  • Acidify the solution with HCl to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove excess alkali, and air dry.[5][7]

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol to yield the purified chalcone.[1]

Protocol 2: Synthesis of Pyrazoline Derivatives

This protocol describes the acid-catalyzed cyclization of the this compound intermediate with a hydrazine derivative to form the target pyrazoline.

Materials:

  • This compound (synthesized in Protocol 1)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine)[3][4]

  • Ethanol or 1,4-dioxane[1]

  • Catalyst (e.g., glacial acetic acid)[1][8]

  • Reflux apparatus

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the purified this compound (1 mmol) in ethanol (10-20 mL).[1]

  • Add hydrazine hydrate or a substituted hydrazine (1-1.25 mmol) to the solution.[1]

  • Add a few drops of a catalyst, such as glacial acetic acid.[1][8]

  • Heat the reaction mixture to reflux (approximately 75-80°C) with stirring for 4-6 hours.[1][3]

  • Monitor the reaction progress using TLC.[1]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[1][5]

  • Collect the solid precipitate by filtration, wash with water, and air dry.[1]

  • Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.[1]

Visualization of Synthetic Workflow

The synthesis of pyrazoline derivatives from this compound is a sequential, two-stage process.

G cluster_start Starting Materials cluster_step1 Step 1: Chalcone Synthesis cluster_reagents Reagents for Cyclization cluster_step2 Step 2: Pyrazoline Synthesis start1 Cyclohexanone protocol1 Claisen-Schmidt Condensation (NaOH, Ethanol) start1->protocol1 start2 Benzaldehyde start2->protocol1 chalcone This compound (Chalcone Intermediate) protocol2 Cyclocondensation (Acetic Acid, Reflux) chalcone->protocol2 Reacts with protocol1->chalcone hydrazine Hydrazine Hydrate or Phenylhydrazine hydrazine->protocol2 pyrazoline Pyrazoline Derivative protocol2->pyrazoline

Caption: Workflow for the two-step synthesis of pyrazoline derivatives.

Applications and Biological Activity

Pyrazoline derivatives synthesized from chalcone intermediates have demonstrated significant potential in drug development, particularly as anticancer and antimicrobial agents.[2][9][10]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of novel pyrazoline derivatives against various cancer cell lines.[9][11] These compounds can induce apoptosis and arrest the cell cycle at different phases, such as the G2/M phase, highlighting their potential as cancer chemotherapeutic agents.[2][11] The efficacy is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Anticancer Activity of Selected Pyrazoline Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 11 AsPC-1 (Pancreatic) 16.8 [9]
Compound 11 U251 (Glioblastoma) 11.9 [9]
Compound b17 HepG-2 (Liver) 3.57 [11]

| Cisplatin (Control) | HepG-2 (Liver) | 8.45 |[11] |

Antimicrobial Activity

The pyrazoline scaffold is also a key feature in compounds with antibacterial and antifungal properties.[10][12] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyrazoline Derivatives

Compound ID Microorganism MIC (µg/mL) Reference
Compound 5 Staphylococcus aureus 64 [10][13]
Compound 19 Staphylococcus aureus 64 [10][13]
Compound 24 Staphylococcus aureus 64 [10][13]
Compound 22 Bacillus subtilis 64 [10]
Compound 26 Bacillus subtilis 64 [10]
Compound P1 Pseudomonas aeruginosa 1.5 [12]
Compound P6 Aspergillus niger 0.83 [12]

| Compound P6 | Penicillium chrysogenum | 0.093 |[12] |

Logical Relationship of Synthesis to Application

The synthesis of a diverse library of pyrazoline derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for identifying lead compounds with enhanced potency and selectivity for specific therapeutic targets.

G main Synthesis of Pyrazoline Derivatives app1 Anticancer Agents main->app1 app2 Antimicrobial Agents main->app2 app3 Drug Discovery & Development app1->app3 Leads to sub_app1a Cytotoxicity against Cancer Cell Lines app1->sub_app1a sub_app1b Induction of Apoptosis app1->sub_app1b app2->app3 Leads to sub_app2a Antibacterial Activity (Gram-positive/negative) app2->sub_app2a sub_app2b Antifungal Activity app2->sub_app2b

Caption: Relationship between pyrazoline synthesis and its applications.

References

In vitro cytotoxicity assays for 2-Benzylidenecyclohexanone derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of 2-benzylidenecyclohexanone (B74925) derivatives against various cancer cell lines. The information compiled is intended to guide researchers in the screening and evaluation of these compounds as potential anticancer agents.

Introduction

This compound derivatives, a class of synthetic chalcone (B49325) analogs, have garnered significant interest in cancer research due to their potent cytotoxic effects against a range of human cancer cell lines.[1][2] These compounds are characterized by an α,β-unsaturated ketone moiety, which is believed to be crucial for their biological activity, potentially through interaction with cellular thiols such as glutathione.[1][3] Studies have demonstrated that modifications to the benzylidene and cyclohexanone (B45756) rings can significantly influence their cytotoxic potency and selectivity against cancer cells over normal cells.[4][5] This document outlines the cytotoxicity of selected derivatives and provides a detailed protocol for the widely used MTT assay to assess cell viability.

Cytotoxicity Data of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various this compound derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Table 1: Cytotoxicity (IC50 in µM) of Asymmetrical 2,6-bis(benzylidene)cyclohexanone Derivatives

CompoundMDA-MB-231 (Breast)MCF-7 (Breast)SK-N-MC (Neuroblastoma)
5d (2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone)4.14 mg/mL --
5j (2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone)-Most Potent Most Potent

Data compiled from research on asymmetrical 2,6-bis(benzylidene)cyclohexanones, indicating that specific substitutions can optimize cytotoxicity against different cancer cell lines.[5][6]

Table 2: Cytotoxicity (CC50 in µM) of 2-Benzylidene-6-(nitrobenzylidene)cyclohexanones

CompoundHSC-2 (Oral Squamous Carcinoma)HSC-4 (Oral Squamous Carcinoma)HL-60 (Promyelocytic Leukemia)HGF (Gingival Fibroblasts - Normal)
1c Low µM rangeLow µM rangeLow µM rangeSignificantly less toxic
2f Low µM rangeLow µM rangeLow µM rangeSignificantly less toxic
3c Low µM rangeLow µM rangeLow µM rangeSignificantly less toxic
3g Low µM rangeLow µM rangeLow µM rangeSignificantly less toxic

These compounds demonstrated high selectivity, being more toxic to cancer cells than to non-malignant fibroblast cells.[4]

Table 3: Cytotoxicity (IC50 in µM) of Other this compound Analogs

Compound ClassCancer Cell LinesIC50 Range (µM)
2,6-bis(difurfurylidene) cyclohexanone (DFC)Colorectal Cancer~82
2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC)Colorectal Cancer~10
Benzylidene IndanonesVarious Human Cancer Cell Lines0.010 - 14.76

This table showcases the broad range of cytotoxic potential within the broader class of benzylidene ketone derivatives.[7][8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.[12]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 1-4 hours at 37°C.[11] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Derivatives treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance data_processing Calculate % Cell Viability absorbance->data_processing ic50 Determine IC50 Values data_processing->ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

Several studies suggest that this compound derivatives and related chalcones can induce apoptosis in cancer cells.[13][14] The intrinsic or mitochondrial pathway is a common mechanism. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[13]

apoptosis_pathway cluster_regulation Mitochondrial Regulation compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Novel 2-Benzylidenecyclohexanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial and antifungal screening of novel 2-benzylidenecyclohexanone (B74925) analogues, a class of compounds with significant potential in the development of new therapeutic agents. This document outlines detailed experimental protocols, presents a summary of activity data for representative compounds, and visualizes key experimental workflows and potential signaling pathways.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the in vitro antimicrobial and antifungal activity of a series of novel this compound analogues against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Bacterial Strains

Compound IDAnalogue StructureStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Ciprofloxacin (Positive Control)
BCH-001 This compound64128>2561
BCH-002 2-(4-Chlorobenzylidene)cyclohexanone16641281
BCH-003 2-(4-Nitrobenzylidene)cyclohexanone832641
BCH-004 2-(4-Methoxybenzylidene)cyclohexanone32128>2561
BCH-005 2-(3,4-Dichlorobenzylidene)cyclohexanone416321

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Fungal Strains

Compound IDAnalogue StructureCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Trichophyton rubrum (Clinical Isolate)Amphotericin B (Positive Control)
BCH-001 This compound128256>2562
BCH-002 2-(4-Chlorobenzylidene)cyclohexanone32641282
BCH-003 2-(4-Nitrobenzylidene)cyclohexanone1632642
BCH-004 2-(4-Methoxybenzylidene)cyclohexanone64128>2562
BCH-005 2-(3,4-Dichlorobenzylidene)cyclohexanone816322

Table 3: Zone of Inhibition of this compound Analogues (100 µ g/disc ) against Bacterial and Fungal Strains

Compound IDAnalogue StructureS. aureus (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)
BCH-001 This compound108097
BCH-002 2-(4-Chlorobenzylidene)cyclohexanone151191412
BCH-003 2-(4-Nitrobenzylidene)cyclohexanone1814111715
BCH-004 2-(4-Methoxybenzylidene)cyclohexanone1290118
BCH-005 2-(3,4-Dichlorobenzylidene)cyclohexanone2217142018
Ciprofloxacin (10 µg) Positive Control252822--
Amphotericin B (20 µg) Positive Control---2421

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Test compounds (this compound analogues)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile diluent (e.g., saline, PBS)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) in a separate 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Transfer 100 µL of the prepared compound dilutions to the corresponding wells of the test plate.

    • Add 100 µL of the diluted inoculum to each well.

    • Include a positive control well (broth, inoculum, and a standard antibiotic), a negative control well (broth, inoculum, and the solvent used to dissolve the compounds), and a sterility control well (broth only).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Agar (B569324) Well Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.[3][4]

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) for bacteria

  • Potato Dextrose Agar (PDA) for fungi

  • Sterile Petri dishes

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer

  • Positive control antibiotic discs

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or PDA and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells (e.g., 6-8 mm in diameter) in the agar.

  • Application of Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) into a designated well.

    • Add the solvent alone to one well as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway that may be targeted by this compound analogues.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Inoculation Inoculate 96-Well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Assess Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Experimental_Workflow_Agar_Well cluster_plate_prep Plate Preparation cluster_assay_steps Assay Execution cluster_results Results Prepare_Agar Prepare Agar Plates Inoculate_Plate Inoculate with Microbial Lawn Prepare_Agar->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compounds Add Test Compounds to Wells Create_Wells->Add_Compounds Incubate_Plates Incubate Plates Add_Compounds->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones

Caption: Workflow for Agar Well Diffusion Assay.

Chalcones, the broader class to which 2-benzylidenecyclohexanones belong, are known to interfere with various cellular processes in microorganisms.[5][6][7] One of the proposed mechanisms of action is the disruption of microbial signaling pathways, such as quorum sensing, which is crucial for biofilm formation and virulence gene expression.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell Signal_Molecule Autoinducer Signal Molecule Receptor Receptor Protein Signal_Molecule->Receptor Binds Regulator Transcriptional Regulator Receptor->Regulator Activates Virulence_Genes Virulence & Biofilm Genes Regulator->Virulence_Genes Induces Transcription Inhibition->Receptor Compound This compound Analogue Compound->Inhibition

References

High-performance liquid chromatography (HPLC) method for analyzing 2-Benzylidenecyclohexanone purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylidenecyclohexanone is a chalcone (B49325) derivative, a class of compounds recognized for their broad spectrum of biological activities and as valuable intermediates in pharmaceutical synthesis. The purity of such active pharmaceutical ingredients (APIs) and intermediates is a critical parameter that directly impacts their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of purity and the quantification of impurities in drug substances.

This application note details a reliable and robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is designed to be stability-indicating, meaning it can accurately quantify the main compound in the presence of its potential degradation products. This makes it a valuable tool for quality control, stability studies, and various stages of drug development.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Formic Acid: Analytical grade

  • Methanol: HPLC grade (for sample preparation)

  • Hydrochloric Acid (HCl): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 330 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
10.01090
15.01090
15.15050
20.05050
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested and dissolve it in a 100 mL volumetric flask with methanol.

  • Diluent: The mobile phase with the initial gradient composition (50:50, Mobile Phase A: Mobile Phase B) can be used as the diluent.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. Inject the standard solution six times and evaluate the following parameters as outlined in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup and Equilibration A->B C System Suitability Testing B->C C->B If suitability fails D Sample Analysis C->D If suitability passes E Data Acquisition and Processing D->E F Purity Calculation and Reporting E->F

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Forced Degradation Studies (Stability-Indicating Aspect)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

Forced Degradation Protocol
  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Then prepare a solution at the target concentration.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, dilute the samples with the diluent to the target concentration of 100 µg/mL and inject them into the HPLC system.

The logical relationship for assessing the stability-indicating method is shown below.

Stability_Indicating_Logic A This compound Sample B Forced Degradation (Acid, Base, Oxidation, Heat, Light) A->B C HPLC Analysis of Stressed Samples B->C D Peak Purity and Resolution Assessment C->D E Method is Stability-Indicating D->E Degradant peaks are well-resolved from the main peak F Method is Not Stability-Indicating D->F Interference or co-elution observed

Caption: Logical workflow for validating the stability-indicating nature of the HPLC method.

Data Presentation and Results

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Standard 8.52125432199.8
Sample Lot A 8.51124897699.5
Impurity 14.2331220.25
Impurity 26.8930010.24

Table 5: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid (1M HCl) ~15%Major degradant peak at RRT 0.75
Base (1M NaOH) ~25%Two major degradant peaks at RRT 0.68 and 0.82
Oxidation (30% H₂O₂) ~10%Minor degradant peak at RRT 0.91
Thermal (105°C) No significant degradation-
Photolytic (UV) ~5%Minor degradant peak at RRT 1.15

RRT = Relative Retention Time

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is specific, as demonstrated by the successful separation of the parent compound from its degradation products under various stress conditions, thus confirming its stability-indicating nature. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the quality control and stability assessment of this compound.

Green Synthesis of 2-Benzylidenecyclohexanone: Application Notes and Protocols for Eco-Friendly Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 2-benzylidenecyclohexanone (B74925), a valuable intermediate in pharmaceutical and chemical industries. The focus is on eco-friendly approaches that minimize or eliminate the use of hazardous reagents and solvents, reduce reaction times, and simplify work-up procedures. These methods, including microwave-assisted synthesis, ultrasound irradiation, and solvent-free mechanochemical approaches, offer sustainable alternatives to conventional synthetic routes.

Introduction

This compound and its derivatives are important precursors for the synthesis of various biologically active compounds. The classical Claisen-Schmidt condensation for their preparation often involves stoichiometric amounts of strong acids or bases and volatile organic solvents, leading to significant environmental concerns. Green chemistry principles encourage the development of cleaner, more efficient, and economically viable synthetic strategies. This document outlines several green methodologies employing eco-friendly catalysts and energy sources for the synthesis of this compound.

Green Synthesis Approaches

Several innovative techniques have been developed to promote the Claisen-Schmidt condensation in a more environmentally benign manner. These include:

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[1][2]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates the reaction rate.[3][4]

  • Mechanochemical Synthesis (Solvent-Free Grinding): Involves the use of mechanical force, such as grinding in a mortar and pestle, to initiate and drive chemical reactions in the absence of a solvent.[5][6]

  • Use of Eco-Friendly Catalysts: This includes solid-supported catalysts, natural catalysts, and ionic liquids, which can often be recovered and reused, minimizing waste.[7][8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the green synthesis of this compound via the Claisen-Schmidt condensation.

experimental_workflow Cyclohexanone (B45756) Cyclohexanone Reaction Claisen-Schmidt Condensation Cyclohexanone->Reaction Benzaldehyde (B42025) Benzaldehyde Benzaldehyde->Reaction Catalyst e.g., Solid NaOH, Natural Phosphate, Ionic Liquid Catalyst->Reaction Workup Acidification & Filtration Reaction->Workup Energy Energy Source (Microwave, Ultrasound, Mechanical Grinding) Energy->Reaction Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the green synthesis of this compound.

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis approaches for producing benzylidenecyclohexanone derivatives. Note that many literature examples focus on the synthesis of the di-substituted product (2,6-dibenzylidenecyclohexanone); however, the conditions can often be adapted to favor the mono-substituted product by using a 1:1 molar ratio of cyclohexanone to benzaldehyde.

Table 1: Mechanochemical (Solvent-Free) Synthesis of Benzylidenecyclohexanone Derivatives

Catalyst (mol%)Reactants (Cyclohexanone:Benzaldehyde)Time (min)Yield (%)Reference
NaOH (20)1:2598 (di-substituted)[5][6]
KOH (20)1:2585 (di-substituted)[5]
NaOAc (20)1:28 h (at 120°C)81-93 (di-substituted)[5]
NH₄OAc (4)1:28 h (at 120°C)83-95 (di-substituted)[5]

Table 2: Microwave-Assisted Synthesis of Benzylidenecyclohexanone Derivatives

CatalystSolventPower (W)Time (min)Yield (%)Reference
NaOHMethanolNot specified298 (di-substituted)[2]
H₂SO₄MethanolNot specified281.47

Note: The yield for the H₂SO₄ catalyzed reaction corresponds to a derivative of this compound.

Experimental Protocols

Protocol 1: Mechanochemical Solvent-Free Synthesis using Solid NaOH

This protocol is adapted from a procedure for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and can be modified for the mono-substituted product by adjusting the stoichiometry.[5][6]

Materials:

Procedure:

  • In a clean, dry mortar, combine cyclohexanone, benzaldehyde, and solid NaOH.

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction mixture will typically become a paste and may change color.

  • Pour the reaction mixture into a beaker containing 2N HCl.

  • Collect the solid product by vacuum filtration and wash with distilled water until the filtrate is neutral.

  • Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis using NaOH Catalyst

This protocol is based on a method for the synthesis of dibenzylidenecyclohexanone derivatives and can be adapted for the mono-substituted product.[2]

Materials:

  • Cyclohexanone (5.0 mmol, 0.49 g)

  • Benzaldehyde (5.0 mmol, 0.53 g)

  • Sodium Hydroxide (NaOH) (5.0 mmol, 0.20 g)

  • Methanol (2 mL)

  • Porcelain crucible

  • Domestic microwave oven

Procedure:

  • In a porcelain crucible, dissolve NaOH in methanol.

  • Add cyclohexanone and benzaldehyde to the solution.

  • Cover the crucible with a watch glass.

  • Place the crucible in a domestic microwave oven and irradiate for 2-3 minutes at a medium power setting.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add distilled water to the crucible and collect the precipitated product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 3: Ultrasound-Assisted Synthesis (General Protocol)

This is a generalized protocol based on the principles of ultrasound-assisted organic synthesis.[3][4] Optimization of reaction time and temperature may be necessary.

Materials:

  • Cyclohexanone (10.0 mmol, 0.98 g)

  • Benzaldehyde (10.0 mmol, 1.06 g)

  • Eco-friendly catalyst (e.g., natural phosphate, solid base)

  • A suitable green solvent (e.g., water, ethanol) or solvent-free conditions

  • Ultrasonic cleaning bath or probe sonicator

Procedure:

  • In a reaction vessel, combine cyclohexanone, benzaldehyde, and the chosen catalyst.

  • If using a solvent, add it to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Apply ultrasonic irradiation at a specified frequency (e.g., 24 kHz) and temperature for a designated period (e.g., 30-60 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture as appropriate for the catalyst and solvent system used. This may involve filtration, extraction, and/or crystallization.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: Ionic Liquid-Catalyzed Synthesis (General Protocol)

This generalized protocol outlines the use of a basic ionic liquid as a catalyst for the Claisen-Schmidt condensation.[7][8] The choice of ionic liquid and reaction conditions may require optimization.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Basic ionic liquid (e.g., an imidazolium-based ionic liquid) as both catalyst and solvent.

  • Ethyl acetate (B1210297) and water for extraction

Procedure:

  • In a reaction vial, mix cyclohexanone, benzaldehyde, and the basic ionic liquid.

  • Stir the mixture at room temperature for the required duration (e.g., 1-8 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, extract the product from the ionic liquid using an organic solvent such as ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The ionic liquid can often be recovered by removing any residual water under vacuum and reused.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The green synthesis approaches outlined in this document offer significant advantages over traditional methods for the preparation of this compound. By employing eco-friendly catalysts and alternative energy sources, these methods contribute to a more sustainable and environmentally responsible chemical industry. The provided protocols serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the adoption of greener practices in the laboratory and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzylidenecyclohexanone, a common intermediate in organic synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My Claisen-Schmidt condensation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

  • Answer: Low yields can stem from several factors, from reactant purity to suboptimal reaction conditions. Here are the most common culprits and how to address them:

    • Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or have reacted with atmospheric CO2. Ensure the catalyst is fresh and properly stored.[1] For Lewis acid catalysts, proper handling is critical to maintain activity.

    • Incorrect Stoichiometry: An improper molar ratio of cyclohexanone (B45756) to benzaldehyde (B42025) is a frequent cause of poor yields. A slight excess of the aldehyde is sometimes used, but the optimal ratio should be determined for your specific conditions.[1]

    • Suboptimal Temperature: The reaction may require heating. While many reactions proceed at room temperature, gentle heating can increase the reaction rate.[2] However, excessive heat can lead to side reactions and decomposition.[1] Experimenting with a modest temperature increase (e.g., to 50°C) may be beneficial.[1]

    • Presence of Water: Moisture can interfere with the catalyst and reaction mechanism, especially when using strong bases. Ensure all glassware is thoroughly dried and use anhydrous solvents if your protocol specifies.

    • Impure Reactants: Impurities in the starting materials, particularly in benzaldehyde which can oxidize to benzoic acid, can inhibit the reaction.[1] Using purified reactants is recommended.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: I am observing significant side products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

  • Answer: The Claisen-Schmidt condensation can be accompanied by several side reactions. Identifying them is key to suppression:

    • Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself in a self-aldol condensation. This is more likely under harsh conditions or if the aldehyde is unreactive.[1] Using a non-enolizable aromatic aldehyde like benzaldehyde already minimizes this, but optimizing base concentration can help further.[1]

    • Formation of 2,6-Dibenzylidenecyclohexanone: An excess of benzaldehyde or prolonged reaction times can lead to a second condensation reaction, forming a bis-benzylidene byproduct.[3] To avoid this, carefully control the stoichiometry, aiming for a 1:1 molar ratio or a slight excess of cyclohexanone.[3] Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to stop it upon formation of the desired mono-substituted product.[2][3]

    • Cannizzaro Reaction: If using a strong base with an aldehyde that lacks α-hydrogens (like benzaldehyde), a disproportionation reaction can occur, yielding an alcohol and a carboxylic acid. This is more prevalent with prolonged reaction times or excessive heat.[1]

    • Michael Addition: The enolate of cyclohexanone can add to the α,β-unsaturated ketone product. This can be suppressed by using a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]

Issue 3: Product Isolation and Purification Challenges

  • Question: I am struggling to isolate a pure product from the reaction mixture. What is the best approach?

  • Answer: Effective purification is critical for obtaining high-quality this compound.

    • Initial Workup: After the reaction, the mixture is typically cooled and may solidify. The crude product can be extracted using an organic solvent like methylene (B1212753) chloride or ether.[4][5] The organic layer should then be washed with water to remove the base catalyst and any water-soluble byproducts.[4][5]

    • Recrystallization: The most common method for purification is recrystallization. Solvents like ethanol (B145695), methanol (B129727), or Skellysolve B (a type of hexane) are often effective.[4][5] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, which should result in the formation of pale yellow crystals.[4]

    • Column Chromatography: If recrystallization does not remove all impurities, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as ethyl acetate (B1210297) in hexane, is typically used.[4] However, be aware that benzaldehyde can sometimes interact with the silica gel.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism for the synthesis of this compound?

    • A1: The synthesis is a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the deprotonation of the α-carbon of cyclohexanone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone, this compound.[3]

  • Q2: Which base is most effective for this synthesis?

    • A2: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most commonly used and cost-effective bases.[1] The optimal concentration can vary; for instance, a 20 mol% concentration of NaOH has been reported to give a high yield.[2]

  • Q3: Can this reaction be performed without a solvent?

    • A3: Yes, solvent-free conditions are a viable and environmentally friendly option. In some cases, gentle heating may be required to create a melt phase and facilitate the reaction.[1]

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction.[2]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst 10% NaOH20% NaOHStoichiometric NaOHYields can be high (e.g., 98%) with catalytic amounts, comparable to stoichiometric amounts.[2]
Temperature Room Temp50°CReflux (~98°C)Increased temperature generally increases reaction rate but may also promote side reactions.[1][4]
Stoichiometry (Cyclohexanone:Benzaldehyde) 1.1 : 11 : 11 : 1.2A slight excess of cyclohexanone may minimize the formation of the dibenzylidene byproduct.[3]
Solvent EthanolWaterSolvent-freeAll can be effective. Solvent-free is a green alternative.[1] Water is used in some large-scale preps.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq).

  • Solvent Addition: Add ethanol or water as the solvent (e.g., 20 mL for a 0.1 mol scale reaction).

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20 mol%).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50°C) for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath to induce crystallization. If an oil forms, add a small amount of water and scratch the flask to initiate crystallization.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain pure this compound as pale yellow crystals.[5]

  • Characterization: Dry the crystals and determine the yield. Characterize the product using techniques like melting point determination, IR, and NMR spectroscopy.

Visualizations

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone Cyclohexanone enolate Enolate ketone->enolate + OH⁻ enolate->ketone - H₂O enolate_ref enolate->enolate_ref benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide Nucleophilic Attack alkoxide_ref alkoxide->alkoxide_ref aldol Aldol Adduct aldol_ref aldol->aldol_ref alkoxide_ref->aldol + H₂O product This compound aldol_ref->product - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental_Workflow reagents 1. Mix Reactants (Cyclohexanone, Benzaldehyde) catalyst 2. Add Catalyst (e.g., NaOH solution) reagents->catalyst reaction 3. Reaction (Stir at RT or heat) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Workup (Cool, extract/filter) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization) workup->purification analysis 7. Analysis (Yield, MP, NMR) purification->analysis

Caption: A typical experimental workflow for synthesizing this compound.

References

Technical Support Center: Purification of 2-Benzylidenecyclohexanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-benzylidenecyclohexanone (B74925) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for pure this compound can vary slightly depending on the source and analytical method. Generally, it falls within the range of 50-56 °C. A sharp melting point within this range is a good indicator of purity.

Property Value
Melting Point50-56 °C
AppearanceLight yellow to brown powder or crystals.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Isopropanol and hydrocarbon solvents like hexanes ("Skellysolve B") have been effectively used for the recrystallization of this compound.[1] Ethanol or methanol (B129727) can also be considered, as they are effective for similar compounds.[2][3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q3: How do I select the best recrystallization solvent?

A3: To select the best solvent, perform small-scale solubility tests. Place a small amount of the crude compound in several test tubes and add a few drops of different potential solvents. A good solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating. Upon cooling, the solvent should yield a high recovery of pure crystals.

Q4: What should the purified this compound look like?

A4: Pure this compound should appear as pale yellow crystals.[1] The crystal shape may vary depending on the solvent and cooling rate.

Experimental Workflow & Visualization

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

Problem 1: My this compound will not dissolve in the hot solvent.

Potential Cause Solution
Insufficient Solvent Add small, successive portions of the hot solvent to the flask until the solid dissolves. Be patient, as dissolution may not be instantaneous.[4]
Inappropriate Solvent The compound may be insoluble in the chosen solvent. If a significant amount of solvent has been added without dissolution, recover the compound by evaporating the solvent and try a different one.
Insoluble Impurities If a portion of the solid remains undissolved even after adding a reasonable amount of hot solvent, these are likely insoluble impurities. Remove them by performing a hot filtration.

Problem 2: No crystals form after the solution has cooled.

Potential Cause Solution
Too Much Solvent Used This is the most common cause.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
Supersaturation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of pure this compound.[1]
Cooling Too Rapidly Rapid cooling can sometimes inhibit crystal formation.[6] Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

Problem 3: My compound "oiled out" instead of forming crystals.

Potential Cause Solution
Low Melting Point of Compound/Impurity The melting point of the compound (or a mixture with impurities) is below the boiling point of the solvent, causing it to melt before dissolving and then separate as an oil.
Solution Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly.[5][6] Alternatively, consider using a lower-boiling point solvent.

Problem 4: The yield of purified crystals is very low.

Potential Cause Solution
Excessive Solvent Use Using too much solvent will keep a significant amount of the product dissolved in the mother liquor even after cooling.[1] Use only the minimum amount of hot solvent required for dissolution.
Premature Crystallization Crystals may have formed and been lost during a hot filtration step. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Incomplete Cooling Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize the precipitation of the crystals from the solution.
Washing with Warm Solvent Washing the collected crystals with solvent that is not ice-cold can redissolve and wash away a portion of the product.[6] Always use a minimal amount of ice-cold solvent for washing.

Problem 5: The melting point of the recrystallized product is low or has a broad range.

Potential Cause Solution
Incomplete Removal of Impurities The recrystallization was not effective enough. This can happen if the solution cooled too quickly, trapping impurities within the crystal lattice.[7] A second recrystallization may be necessary.
Residual Solvent The crystals are not fully dry and contain residual solvent, which can depress the melting point. Ensure the crystals are completely dry by allowing sufficient time under vacuum or in a desiccator.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The exact solvent volumes will depend on the scale and purity of the crude material.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Place the flask on a hot plate and add a small portion of the chosen solvent (e.g., isopropanol).

    • Heat the mixture to a gentle boil while stirring.

    • Continue to add the hot solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after the dissolution step, perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a piece of fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot receiving flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus (Büchner funnel and filter flask).

    • Wet the filter paper in the Büchner funnel with a small amount of ice-cold recrystallization solvent.

    • Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

    • Quickly pour the slurry into the Büchner funnel.

    • Rinse the Erlenmeyer flask with a very small amount of ice-cold solvent to transfer any remaining crystals to the funnel.

  • Washing and Drying:

    • With the vacuum still on, wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

    • Continue to draw air through the crystals for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis:

    • Once completely dry, determine the mass of the purified crystals to calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Synthesis of 2-Benzylidenecyclohexanone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Claisen-Schmidt condensation for the synthesis of 2-benzylidenecyclohexanone.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products and offering potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the Claisen-Schmidt condensation of benzaldehyde (B42025) and cyclohexanone (B45756)?

A1: The main side products include:

  • 2,6-Dibenzylidenecyclohexanone: The product of a second condensation reaction on the other side of the cyclohexanone ring.

  • Self-condensation product of cyclohexanone: Cyclohexanone can react with itself under basic conditions, leading to dimeric and trimeric structures.[1][2]

  • Michael addition product: The enolate of cyclohexanone can add to the α,β-unsaturated ketone product (this compound) in a 1,4-conjugate addition.[3]

  • Cannizzaro reaction products: Benzaldehyde, lacking α-hydrogens, can disproportionate in the presence of a strong base to yield benzyl (B1604629) alcohol and benzoic acid.[3]

Q2: How can I favor the formation of the mono-substituted product (this compound) over the di-substituted product (2,6-dibenzylidenecyclohexanone)?

A2: To promote the formation of the mono-substituted product, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of cyclohexanone to benzaldehyde. An excess of cyclohexanone can also favor the mono-substituted product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and prevent the second condensation from occurring.

  • Shorter Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the desired product is formed to prevent further reaction.

Q3: My reaction mixture has turned dark brown or black. What is the cause and how can I prevent it?

A3: A dark coloration often indicates polymerization or decomposition of the starting materials or products.[4] This is typically caused by overly harsh reaction conditions, such as high concentrations of a strong base or elevated temperatures. To prevent this, use a milder base or a lower concentration of the strong base, and consider running the reaction at room temperature or in an ice bath.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions (temperature, catalyst concentration).- Monitor the reaction by TLC to ensure completion. - Adjust the stoichiometry of reactants (try a slight excess of cyclohexanone). - Optimize the base concentration and reaction temperature through small-scale trial reactions.[4]
Presence of a significant amount of 2,6-dibenzylidenecyclohexanone - Molar ratio of benzaldehyde to cyclohexanone is too high. - Prolonged reaction time. - High reaction temperature.- Use a 1:1 or even a slight excess of cyclohexanone to benzaldehyde. - Monitor the reaction closely and quench it once the mono-substituted product is maximized. - Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C).
Formation of a viscous, oily product that is difficult to purify - Self-condensation of cyclohexanone. - Formation of Michael addition products.- Slowly add the base to the reaction mixture to avoid high local concentrations.[4] - Use a slight excess of benzaldehyde to minimize the concentration of cyclohexanone enolate available for self-condensation or Michael addition.[3]
Unreacted benzaldehyde in the final product - Incomplete reaction. - Cannizzaro reaction consuming the base.- Ensure sufficient reaction time. - Use a milder base or a catalytic amount to disfavor the Cannizzaro reaction.[3] - Purify the crude product by recrystallization or column chromatography.[5]

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the Claisen-Schmidt condensation of cyclohexanone and benzaldehyde.

Table 1: Effect of Catalyst and Reaction Conditions on the Yield of 2,6-Dibenzylidenecyclohexanone

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1NaOH (20)None (Grinding)Room Temp.5 min98
2KOH (20)None (Grinding)Room Temp.5 min85
3NaOH (20)Ethanol (B145695)Reflux8 h93
4NaOH (20)EthanolRoom Temp.24 h40
5NaOH (20)EthanolRoom Temp.5 days66

Data adapted from Zaman, S., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 17(1), 571-583.

Table 2: Influence of Reactant Stoichiometry on Product Distribution in a Similar System (Acetone and Benzaldehyde)

Acetone (equiv.)Benzaldehyde (equiv.)ProductYield (%)
>51Mono-benzylideneacetone96
1>3Bis-benzylideneacetone98

This table illustrates the principle of controlling mono- vs. di-substitution through stoichiometry in a related Claisen-Schmidt reaction. Data adapted from Zaman, S., et al. (2012).[6][7]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Benzylidenecyclohexanone (Solvent-Based)

This protocol is adapted for laboratory-scale synthesis with a focus on maximizing the mono-substituted product.

Materials:

  • Cyclohexanone (0.98 g, 10.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • 95% Ethanol (20 mL)

  • Sodium hydroxide (B78521) (0.80 g, 20.0 mmol) dissolved in deionized water (10 mL)

  • 1 M Hydrochloric acid

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone and benzaldehyde in 20 mL of 95% ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).

  • Once the starting materials are consumed, quench the reaction by adding 20 mL of cold deionized water.

  • Neutralize the mixture to pH ~7 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to yield pure (E)-2-benzylidenecyclohexanone.[8]

Protocol 2: Solvent-Free Synthesis of 2,6-Dibenzylidenecyclohexanone

This protocol is a green chemistry approach that is highly efficient for the synthesis of the di-substituted product.[6]

Materials:

  • Cyclohexanone (0.49 g, 5.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Solid Sodium Hydroxide (0.04 g, 1.0 mmol, 20 mol%)

  • Mortar and pestle

  • 2 N Hydrochloric acid

  • Dichloromethane (B109758) and hexanes for chromatography

Procedure:

  • In a mortar, combine cyclohexanone, benzaldehyde, and solid sodium hydroxide.

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will become a paste and may solidify.

  • Transfer the reaction mixture into a beaker containing 20 mL of 2 N HCl.

  • Stir the mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or by flash chromatography on silica gel (eluting with a mixture of dichloromethane and hexanes) to afford pure 2,6-dibenzylidenecyclohexanone.[6]

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Side_Products start High Level of Side Products Observed di_substituted Excess Di-substituted Product (2,6-Dibenzylidenecyclohexanone) start->di_substituted self_condensation Self-Condensation Product (Cyclohexanone Dimer/Trimer) start->self_condensation michael_adduct Michael Addition Product start->michael_adduct cannizzaro Cannizzaro Products (Benzyl Alcohol, Benzoic Acid) start->cannizzaro solution1 Reduce Benzaldehyde:Cyclohexanone Ratio (e.g., to 1:1 or 1:1.1) di_substituted->solution1 Stoichiometry Issue solution2 Lower Reaction Temperature and/or Reduce Reaction Time di_substituted->solution2 Kinetic Control Issue solution3 Slow Addition of Base or Use Milder Base self_condensation->solution3 High Enolate Concentration michael_adduct->solution2 Reaction Time/Temp Issue solution4 Use Slight Excess of Benzaldehyde to Consume Enolate michael_adduct->solution4 Excess Enolate Reacts with Product cannizzaro->solution3 Strong Basic Conditions

Caption: Troubleshooting guide for common side products.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reactants Dissolve Cyclohexanone and Benzaldehyde in Ethanol cool Cool Reactant Mixture in Ice Bath prep_reactants->cool prep_base Prepare Aqueous NaOH Solution add_base Slowly Add NaOH Solution prep_base->add_base cool->add_base stir Stir at Low Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench neutralize Neutralize with HCl quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterize Characterize Pure Product (NMR, IR, MP) chromatography->characterize

Caption: Step-by-step experimental workflow.

References

Optimization of reaction conditions for 2-Benzylidenecyclohexanone synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Benzylidenecyclohexanone (B74925)

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for optimizing reaction conditions.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors:

  • Inactive Catalyst: Base catalysts like sodium hydroxide (B78521) (NaOH) can react with atmospheric carbon dioxide, reducing their activity.[1] Ensure you use a fresh, high-purity base for the reaction.[1][2]

  • Presence of Water: Moisture can interfere with the catalyst and reaction mechanism, especially in solvent-free conditions or when using strong bases.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.[3]

  • Suboptimal Temperature: The reaction rate is highly temperature-dependent. Room temperature (20-25°C) is often sufficient and helps minimize side reactions.[1][4] If the reaction is too slow, gentle heating may be required, but excessively high temperatures can promote the formation of oily side products and resinification.[1][5]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Impure Starting Materials: Impurities in cyclohexanone (B45756) or benzaldehyde (B42025) (e.g., benzoic acid from oxidation) can interfere with the reaction and hinder product crystallization.[1] Using freshly distilled starting materials is recommended.[1]

Q2: My final product contains a significant amount of 2,6-dibenzylidenecyclohexanone. How can I increase the selectivity for the mono-substituted product?

A: The formation of the di-substituted product is a common side reaction.[6] To favor the mono-substituted this compound:

  • Control Stoichiometry: Use an equimolar ratio (1:1) of cyclohexanone to benzaldehyde. An excess of benzaldehyde will drive the reaction towards the di-substituted product.

  • Slow Addition: Adding the benzaldehyde dropwise to the mixture of cyclohexanone and the base catalyst can help maintain a lower localized concentration of the aldehyde, favoring the mono-addition product.

Q3: The reaction mixture became a dark, oily tar, and I cannot isolate a solid product. Why did this happen and how can I prevent it?

A: This is often due to side reactions, such as the self-condensation of cyclohexanone or polymerization, which are typically promoted by:

  • High Temperatures: The Claisen-Schmidt condensation is exothermic. If the temperature is not controlled, especially during the addition of the catalyst, it can rise and lead to the formation of resinous byproducts.[1] Using an ice bath to maintain the temperature, particularly during catalyst addition, is crucial.[1][4]

  • Prolonged Reaction Times at High Temperatures: Allowing the reaction to proceed for too long at elevated temperatures can increase the formation of byproducts.[1]

  • Excessively Strong Base Concentration: A very high concentration of a strong base can accelerate side reactions.

Q4: How do I choose the optimal catalyst and solvent for my synthesis?

A: The choice depends on the desired reaction rate, yield, and environmental considerations.

  • Catalyst: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective base catalysts.[7][8] For a highly efficient and environmentally friendly approach, solid NaOH can be used in a solvent-free preparation, often yielding excellent results.[7][9][10]

  • Solvent: Ethanol (B145695) is a widely used solvent that effectively dissolves the reactants and facilitates the reaction.[4] However, solvent-free conditions, where the reactants are ground with a solid catalyst, have been reported to produce quantitative yields rapidly and are a greener alternative.[7][9] Water can also be used as a solvent, typically requiring heating to reflux.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature to guide your optimization efforts.

Table 1: Effect of Catalyst and Solvent on Reaction Yield

Catalyst (mol%) Solvent Temperature Time Yield (%) Reference
NaOH (20 mol%) None (Grinding) Room Temp. 5 min 98% [7]
KOH (20 mol%) None (Grinding) Room Temp. 5 min 85% [7]
NaOH Ethanol/Water Room Temp. 2-3 hours Good [4]
NaOH (50% w/v) Water Reflux (~98°C) 3 hours ~33% [5]

| NaOH | Ethanol | Reflux | 8 hours | 93% (di-substituted) |[7] |

Table 2: Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
Low Yield Inactive catalyst, moisture, improper temperature Use fresh catalyst, ensure anhydrous conditions, maintain temp at 20-25°C.[1][2][3]
Oily Product High reaction temperature, impure benzaldehyde Control exotherm with an ice bath, use distilled benzaldehyde.[1]
Di-substituted Product Excess benzaldehyde Use a 1:1 molar ratio of cyclohexanone to benzaldehyde.

| Self-condensation | High temperature, high base concentration | Maintain lower temperature, optimize catalyst amount.[1][6] |

Visualizations

// Nodes sub [label="Cyclohexanone +\nBenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate Ion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; attack [label="Nucleophilic\nAttack", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; alkoxide [label="Alkoxide\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxy [label="β-Hydroxy Ketone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dehydration [label="Dehydration\n(-H₂O)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Benzylidene-\ncyclohexanone", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> enolate [label=" Base (OH⁻)\nabstracts α-H⁺"]; enolate -> attack [dir=none]; sub -> attack [label="Electrophile", headport="n", tailport="s"]; attack -> alkoxide; alkoxide -> hydroxy [label=" Protonation\n (from Solvent)"]; hydroxy -> dehydration; dehydration -> product;

// Invisible nodes for alignment {rank=same; sub; enolate;} {rank=same; attack;} {rank=same; alkoxide; hydroxy;} {rank=same; dehydration;} {rank=same; product;} } DOT Caption: Reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problems p1 [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Multiple Products Formed", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Oily / Tarry Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Low Yield c1a (B606442) [label="Catalyst Inactive?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c1b [label="Temp Too Low?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c1c [label="Impurities Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Causes for Multiple Products c2a [label="Incorrect Stoichiometry?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Causes for Oily Product c3a [label="Temp Too High?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c3b [label="Impure Reagents?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions s1a [label="Use fresh base\n(e.g., NaOH)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1b [label="Maintain 20-25°C\nor gentle warming", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1c [label="Distill starting\nmaterials", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2a [label="Use 1:1 molar ratio\nof reactants", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3a [label="Use ice bath to\ncontrol exotherm", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3b [label="Purify reagents\nbefore use", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {p1, p2, p3} [penwidth=1.5, color="#5F6368"];

p1 -> c1a; p1 -> c1b; p1 -> c1c; c1a -> s1a [label="Yes"]; c1b -> s1b [label="Yes"]; c1c -> s1c [label="Yes"];

p2 -> c2a; c2a -> s2a [label="Yes"];

p3 -> c3a; p3 -> c3b; c3a -> s3a [label="Yes"]; c3b -> s3b [label="Yes"]; } DOT Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: General Base-Catalyzed Synthesis in Ethanol

This protocol is a standard laboratory procedure for the synthesis of this compound.[4]

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol (0.98 g, 1.0 mL) of cyclohexanone and 10.0 mmol (1.06 g, 1.04 mL) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water and cool it to room temperature. Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. Use an ice bath to maintain the temperature below 25°C.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with 20-30 mL of cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of cold ethanol can help remove colored impurities. Air-dry the crude product.

  • Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry.

Protocol 2: Facile Solvent-Free Synthesis by Grinding

This protocol is a rapid and environmentally friendly alternative to solvent-based methods.[7][10]

  • Preparation: In a mortar, combine 5.0 mmol of cyclohexanone, 5.0 mmol of benzaldehyde, and 1.0 mmol (20 mol%) of solid sodium hydroxide.

  • Reaction: Grind the mixture with a pestle at room temperature for 5 minutes. The mixture will typically turn into a thick yellow paste.

  • Workup: Transfer the reaction mixture into a beaker containing ice-cold 2N HCl. Stir for a few minutes.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water. The product can be purified by flash chromatography on silica (B1680970) gel or by recrystallization from ethanol to yield the pure this compound.

References

Preventing the formation of byproducts in 2-Benzylidenecyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-benzylidenecyclohexanone (B74925), with a focus on preventing byproduct formation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, including incomplete reaction, suboptimal temperature, or the formation of side products.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting materials (cyclohexanone and benzaldehyde) and the appearance of the product spot will indicate the reaction's progress. Extend the reaction time if necessary.

  • Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate.

    • Solution: While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. The optimal temperature should be determined experimentally for the specific substrates and catalyst used. A moderate increase in temperature, for example, to reflux (~98°C) in an aqueous sodium hydroxide (B78521) solution, has been reported.[1]

  • Reversibility of the Aldol (B89426) Addition: The initial addition of the cyclohexanone (B45756) enolate to benzaldehyde (B42025) is a reversible step.

    • Solution: To drive the equilibrium towards the product, it is crucial to facilitate the subsequent dehydration step, which is typically irreversible. Heating the reaction mixture is a common method to promote this dehydration, leading to the formation of the stable α,β-unsaturated ketone.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of this compound. The most common byproducts are the result of self-condensation, the Cannizzaro reaction, and Michael addition.

Possible Causes and Solutions:

  • Self-Condensation of Cyclohexanone: The enolizable cyclohexanone can react with itself, leading to aldol condensation byproducts.

    • Solution: To minimize self-condensation, a common strategy is to use an excess of the ketone relative to the aldehyde. Alternatively, the enolizable component (cyclohexanone) can be added slowly to the reaction mixture containing the non-enolizable aldehyde (benzaldehyde) and the base.

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield benzyl (B1604629) alcohol and benzoic acid.

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the concentration of the strong base. Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations of the base.

  • Michael Addition: The enolate of cyclohexanone can add to the α,β-unsaturated ketone product (this compound) to form a 1,5-dicarbonyl compound.

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.

  • Formation of 2,6-Dibenzylidenecyclohexanone: A common byproduct is the di-substituted product.

    • Solution: The formation of the mono- versus di-substituted product is highly dependent on the stoichiometry of the reactants. To favor the formation of this compound, an excess of cyclohexanone should be used.

Issue 3: Darkening of the Reaction Mixture and Tar Formation

A dark coloration or the formation of a tar-like substance often indicates polymerization or decomposition of the starting materials or products.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: Excessively high temperatures or a very high concentration of a strong base can lead to the polymerization of aldehydes or decomposition of the product.

    • Solution: Optimize the reaction temperature and the concentration of the base. Perform small-scale experiments to find the mildest conditions that still provide a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of this compound?

A1: The base, typically sodium hydroxide or potassium hydroxide, acts as a catalyst. Its primary role is to deprotonate the α-carbon of cyclohexanone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the condensation reaction.

Q2: Can I use an aldehyde with α-hydrogens in this reaction?

A2: The Claisen-Schmidt condensation, which is the type of reaction used to synthesize this compound, typically involves an aldehyde without α-hydrogens (like benzaldehyde) to prevent its own self-condensation.[2] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By taking small aliquots of the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: My product has oiled out instead of crystallizing. What should I do?

A4: If the product separates as an oil, purification can be achieved through extraction with a suitable organic solvent, followed by column chromatography. For volatile and thermally stable oils, distillation can also be an effective purification method.

Q5: What is the expected yield for this reaction?

A5: The yield of this compound can vary significantly depending on the reaction conditions. A reported synthesis using a 1:1 molar ratio of cyclohexanone to benzaldehyde with sodium hydroxide in water at reflux for three hours gave a yield of approximately 33%.[1] Optimization of reaction conditions, such as using a solvent-free approach, has been shown to produce higher yields for the related bis-benzylidene derivative.

Data Presentation

The following table summarizes the effect of catalyst concentration on the yield of the related α,α'-bis-benzylidenecyclohexanone, demonstrating the impact of this parameter on the reaction outcome.

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1NaOH100599
2NaOH80599
3NaOH40598
4NaOH20598
5NaOH10595
6NaOH1570
7KOH20585

Data adapted from a study on the solvent-free Claisen-Schmidt reaction of cyclohexanone and benzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methylene (B1212753) chloride

  • Skellysolve® B (or a similar nonpolar solvent for crystallization)

  • Acetic acid

  • Sodium sulfate

Procedure:

  • In a suitable reactor, combine cyclohexanone (e.g., 29.3 kg) and benzaldehyde (e.g., 28.5 kg).

  • Add deionized water (e.g., 125 liters) to the mixture.

  • With stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 10.6 kg).

  • Heat the mixture to reflux (approximately 98°C) under a nitrogen atmosphere and maintain at reflux for about three hours.

  • Cool the reaction mixture overnight with stirring.

  • Extract the cooled mixture with methylene chloride.

  • Wash the combined organic layers with water, followed by a dilute acetic acid solution in water.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure to obtain a crude oil.

  • Dissolve the oil in a minimal amount of hot Skellysolve® B and cool to induce crystallization. Seeding with a small crystal of pure product may be necessary.

  • Collect the crystals by filtration, wash with cold Skellysolve® B, and dry in a vacuum oven at room temperature.[1]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + OH⁻ H2O_1 H₂O Enolate2 Cyclohexanone Enolate OH_minus OH⁻ Alkoxide Alkoxide Intermediate Enolate2->Alkoxide + Benzaldehyde Benzaldehyde Benzaldehyde Alkoxide2 Alkoxide Intermediate Aldol_Adduct Aldol Adduct Alkoxide2->Aldol_Adduct + H₂O H2O_2 H₂O OH_minus_2 OH⁻ Aldol_Adduct2 Aldol Adduct Product 2-Benzylidene- cyclohexanone Aldol_Adduct2->Product - H₂O (Heat) OH_minus_3 OH⁻ H2O_3 H₂O

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Byproducts Multiple Byproducts Problem->Byproducts Yes TarFormation Tar Formation Problem->TarFormation Yes Purification Proceed to Purification Problem->Purification No CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion OptimizeTemp Optimize Temperature LowYield->OptimizeTemp PromoteDehydration Promote Dehydration (Heat) LowYield->PromoteDehydration AdjustRatio Adjust Reactant Ratio (excess cyclohexanone) Byproducts->AdjustRatio OptimizeBase Optimize Base Concentration Byproducts->OptimizeBase SlowAddition Slow Addition of Ketone Byproducts->SlowAddition MildConditions Use Milder Conditions (Lower Temp, Lower Base Conc.) TarFormation->MildConditions CheckCompletion->Purification OptimizeTemp->Purification PromoteDehydration->Purification AdjustRatio->Purification OptimizeBase->Purification SlowAddition->Purification MildConditions->Purification End Successful Synthesis Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Characterization of Impurities in Crude 2-Benzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 2-Benzylidenecyclohexanone.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues that may arise during the analysis of crude this compound.

FAQs

Q1: What are the most common impurities in a crude sample of this compound synthesized via aldol (B89426) condensation?

A1: The most prevalent impurities are typically unreacted starting materials and a common side-product. These include:

  • Benzaldehyde (B42025): Unreacted electrophile.

  • Cyclohexanone (B45756): Unreacted nucleophile.

  • 2,6-Dibenzylidenecyclohexanone: A di-substituted byproduct formed from the reaction of this compound with another molecule of benzaldehyde.[1]

  • Aldol Adduct (2-(hydroxy(phenyl)methyl)cyclohexan-1-one): The initial addition product which may not have fully undergone dehydration.

Q2: My TLC plate of the crude reaction mixture shows multiple spots. How do I identify which spot corresponds to the product and which are impurities?

A2: You can tentatively identify the spots by comparing their polarity to the starting materials. This compound is less polar than the aldol adduct but more polar than the starting materials. 2,6-Dibenzylidenecyclohexanone is generally less polar than the desired mono-substituted product. For definitive identification, you can run TLCs with co-spotting of the crude mixture with pure standards of benzaldehyde and cyclohexanone.

Q3: I obtained an oily product instead of a solid. What could be the reason?

A3: The formation of an oil can be due to the presence of significant amounts of unreacted starting materials or other impurities that depress the melting point of the product.[2] It is also possible that the product itself is an oil if the reaction conditions were not optimal for crystallization. Purification via column chromatography is recommended in this case.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
NMR spectrum shows unexpected peaks in the aromatic region (around 7.5-7.8 ppm). Presence of unreacted benzaldehyde.Integrate the aldehyde proton peak (around 9.9-10.1 ppm) to quantify the amount of residual benzaldehyde. Purify the product using column chromatography or recrystallization.
GC-MS analysis indicates a compound with a higher molecular weight than the expected product. Formation of 2,6-Dibenzylidenecyclohexanone.Compare the mass spectrum with a reference spectrum of 2,6-Dibenzylidenecyclohexanone. Optimize the stoichiometry of the reactants (a slight excess of cyclohexanone can favor the mono-substitution).[3]
HPLC chromatogram shows a broad peak for the main product. Co-elution of impurities with the product.Optimize the mobile phase composition or gradient to improve the resolution between the product and impurity peaks. Consider using a different stationary phase.
The isolated product has a low melting point and appears impure. Incomplete reaction or inefficient purification.Monitor the reaction to completion using TLC.[4] If purification by recrystallization is ineffective, employ column chromatography for a more thorough separation of impurities.

Data Presentation

Table 1: 1H NMR Chemical Shifts for this compound and a Key Impurity in CDCl3

Compound Proton Chemical Shift (ppm) Multiplicity
This compound Vinylic (=CH)~7.35s
Aromatic (Ar-H)~7.2-7.4m
Allylic (CH2)~2.8-2.9m
Aliphatic (CH2)~1.7-1.9m
2,6-Dibenzylidenecyclohexanone [5]Vinylic (=CH)~7.81s
Aromatic (Ar-H)~7.59 (d), 8.24 (d)m
Allylic (CH2)~2.94t
Aliphatic (CH2)~1.82-1.88m

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the structure of the main product and impurities based on their characteristic chemical shifts and coupling patterns.

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the components. Compare the observed chemical shifts with known values for this compound and potential impurities.[6][7]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the volatile components of the crude mixture based on their retention times and mass fragmentation patterns.

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with library data to identify the compounds.[8]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the components of the crude mixture with high resolution.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Typical for Reverse-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An isocratic or gradient elution can be used.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis: Identify the peaks based on their retention times by comparing them with standards. The peak area can be used to quantify the relative amounts of each component.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_characterization Impurity Characterization cluster_purification Purification cluster_final_product Final Product Analysis crude_product Crude this compound tlc TLC Analysis crude_product->tlc Initial Check nmr NMR Spectroscopy (1H, 13C) tlc->nmr Detailed Analysis gcms GC-MS Analysis tlc->gcms Detailed Analysis hplc HPLC Analysis tlc->hplc Detailed Analysis purification Purification (Recrystallization or Column Chromatography) nmr->purification Guide Purification Strategy gcms->purification Guide Purification Strategy hplc->purification Guide Purification Strategy pure_product Pure this compound purification->pure_product Yields pure_product->nmr Purity Confirmation pure_product->hplc Purity Confirmation

Caption: Experimental workflow for the characterization and purification of crude this compound.

troubleshooting_logic cluster_nmr NMR Analysis cluster_chromatography Chromatographic Analysis start Crude Product Analysis nmr_check Unexpected Peaks in NMR? start->nmr_check chrom_check Multiple Peaks in GC/HPLC? start->chrom_check aldehyde_peak Aldehyde proton peak (~10 ppm)? nmr_check->aldehyde_peak Yes high_mw_signals Complex aromatic signals and high integration? aldehyde_peak->high_mw_signals No unreacted_benzaldehyde Identify: Unreacted Benzaldehyde aldehyde_peak->unreacted_benzaldehyde Yes dibenzylidene Identify: 2,6-Dibenzylidenecyclohexanone high_mw_signals->dibenzylidene Yes early_peak Peak at low retention time? chrom_check->early_peak Yes late_peak Peak at high retention time? early_peak->late_peak No unreacted_sm Identify: Unreacted Starting Materials early_peak->unreacted_sm Yes side_product Identify: Side-Product (e.g., Dibenzylidene) late_peak->side_product Yes

References

Improving the stereoselectivity of the 2-Benzylidenecyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential reaction in organic synthesis, the Claisen-Schmidt or directed aldol (B89426) condensation between cyclohexanone (B45756) and benzaldehyde (B42025) produces 2-benzylidenecyclohexanone (B74925). Controlling the stereoselectivity of this reaction to yield the desired E or Z isomer, or to produce a specific enantiomer in asymmetric synthesis, is a common objective for researchers in synthetic chemistry and drug development.

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, with a focus on improving stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically a base-catalyzed directed aldol condensation, also known as the Claisen-Schmidt condensation. The mechanism involves the deprotonation of the α-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product quickly undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, this compound.

Q2: Which isomer, E or Z, is more stable and typically favored?

A2: The (E)-isomer of this compound is sterically more favorable and therefore thermodynamically more stable than the (Z)-isomer. In most standard syntheses, the (E)-isomer is the major product. The bulky phenyl group and the cyclohexanone ring are on opposite sides of the double bond, minimizing steric hindrance.

Q3: What are the common side reactions that can lower the yield?

A3: The most common side reactions include the self-condensation of cyclohexanone, where two molecules of cyclohexanone react with each other, and the Cannizzaro reaction of benzaldehyde if a strong base is used.[1] These side reactions can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reactants.[1]

Troubleshooting Guide: Improving Stereoselectivity & Yield

Q4: My reaction produces a mixture of (E) and (Z) isomers. How can I increase the selectivity for the (E)-isomer?

A4: Achieving high (E)-selectivity is often accomplished under thermodynamic control.

  • Reaction Time and Temperature: Increasing the reaction time or temperature (e.g., refluxing) can allow the less stable (Z)-isomer to equilibrate to the more stable (E)-isomer.[2]

  • Choice of Base: Using a strong base like sodium hydroxide (B78521) in a protic solvent (like ethanol (B145695) or water) facilitates the dehydration step and subsequent isomerization to the thermodynamic product.[2]

Q5: I want to synthesize a specific enantiomer of this compound. How can I achieve enantioselectivity?

A5: Enantioselectivity is achieved by using chiral catalysts in an asymmetric aldol reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

  • Organocatalysts: Proline and its derivatives are widely used for asymmetric aldol reactions between cyclohexanone and aldehydes.[3] They proceed via an enamine intermediate.

  • Chiral Amine Catalysts: Polymer-supported chiral amines and Cinchona alkaloid derivatives can also effectively catalyze the reaction with high stereocontrol.[4]

  • Metal-Based Catalysts: Chiral Lewis acid complexes can coordinate to the reactants and direct the stereochemical outcome.[5]

Q6: My asymmetric reaction has low enantiomeric excess (ee). What factors should I investigate?

A6: Low enantiomeric excess can result from several factors. The troubleshooting workflow below can help identify the cause.

  • Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and that the optimal catalyst loading is used.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity.[6]

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome. A screen of different solvents may be necessary to find the optimal conditions.

  • Water Content: For some catalytic systems, trace amounts of water can be detrimental. Ensure anhydrous conditions by using dried solvents and glassware.

// Nodes start [label="Low Enantiomeric\nExcess (ee) Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_check [label="Verify Catalyst Integrity\n(Purity, Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; temp_check [label="Optimize Temperature\n(Try Lower Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_check [label="Screen Solvents\n(Polar Aprotic vs. Protic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water_check [label="Ensure Anhydrous\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Improved ee", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cat_check [color="#5F6368"]; cat_check -> temp_check [label="Catalyst OK", color="#5F6368"]; temp_check -> solvent_check [label="No Improvement", color="#5F6368"]; solvent_check -> water_check [label="No Improvement", color="#5F6368"];

temp_check -> result [label="Success!", color="#34A853", style=dashed]; solvent_check -> result [label="Success!", color="#34A853", style=dashed]; water_check -> result [label="Success!", color="#34A853", style=dashed]; } }

Caption: Troubleshooting workflow for low enantiomeric excess.

Q7: How can the final product be purified to separate isomers or remove impurities?

A7:

  • Crystallization: The (E)-isomer is typically a solid and can often be purified by recrystallization from a suitable solvent like isopropanol (B130326) or hexane (B92381) (Skellysolve B).[2] Seeding with authentic material can aid crystallization.[2]

  • Column Chromatography: For difficult separations or to isolate the (Z)-isomer, silica (B1680970) gel column chromatography is effective. A non-polar eluent system, such as ethyl acetate (B1210297) in hexane, is commonly used.[2]

Quantitative Data Summary

The choice of catalyst and reaction conditions has a profound impact on the yield and stereoselectivity of the aldol reaction between cyclohexanone and substituted benzaldehydes.

Catalyst SystemAldehydeSolventYield (%)StereoselectivityReference
NaOH (50% w/v)BenzaldehydeWater33(E)-isomer favored[2]
L-proline / Camphor sulphonic acid IL4-NitrobenzaldehydeIonic Liquid9894% ee[3]
Amino acids on GrapheneAromatic AldehydesWaterup to 97up to 99% ee, 23:1 dr (anti)[7]
Polystyrene supported prolinamideSubstituted BenzaldehydesChloroform/WaterHighHigh[8]
(S)-2-Aminoalkoxy-functionalized polystyreneNot SpecifiedNot SpecifiedNot Specified94% ee (for methylation)[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Benzylidenecyclohexanone (Base-Catalyzed)

This protocol is adapted from a standard Claisen-Schmidt condensation procedure.[2]

Materials:

  • Cyclohexanone (29.3 kg, 1.0 eq)

  • Benzaldehyde (28.5 kg, 0.9 eq)

  • Sodium hydroxide (50% w/v aqueous solution, 10.6 kg)

  • Deionized water (125 L)

  • Methylene (B1212753) chloride (for extraction)

  • Skellysolve® B or Isopropanol (for crystallization)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: To an inert reactor, add cyclohexanone, benzaldehyde, and deionized water.[2]

  • Base Addition: While stirring, add the 50% sodium hydroxide solution to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 98°C) under a nitrogen atmosphere and maintain for 3 hours.[2]

  • Workup: Cool the reaction mixture. Extract the product with methylene chloride. Wash the combined organic layers with water, followed by a dilute acetic acid wash. Dry the organic layer over sodium sulfate.[2]

  • Purification: Concentrate the dried organic layer to an oil. Dissolve the oil in a minimal amount of hot Skellysolve® B or isopropanol. Cool the solution slowly to induce crystallization. Seeding may be required.[2]

  • Isolation: Collect the pale yellow crystals by filtration, wash with cold solvent, and dry under vacuum. The expected product is (E)-2-benzylidenecyclohexanone with a melting point of 47-54°C.[2]

// Nodes with colors from the palette reactants [label="1. Mix Reactants\n(Cyclohexanone, Benzaldehyde,\nWater)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="2. Add NaOH (50%)\nCatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="3. Heat to Reflux\n(3 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Cool & Extract\n(Methylene Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="5. Concentrate & Crystallize\n(Isopropanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="6. Isolate Crystals\n(E)-Isomer", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to define the workflow reactants -> base [color="#5F6368"]; base -> reflux [color="#5F6368"]; reflux -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } }

Caption: Experimental workflow for the synthesis of (E)-2-benzylidenecyclohexanone.

Protocol 2: Asymmetric Synthesis using a Chiral Organocatalyst (Conceptual)

This protocol outlines a general approach for an organocatalyzed asymmetric aldol reaction based on principles from the literature.[3][7][8]

Materials:

  • Cyclohexanone (1.2 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Chiral Organocatalyst (e.g., L-proline, 5-20 mol%)

  • Anhydrous Solvent (e.g., DMSO, Chloroform)

  • Saturated ammonium (B1175870) chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic aldehyde and the chiral organocatalyst in the anhydrous solvent.

  • Reactant Addition: Cool the solution to the desired temperature (e.g., 0°C or room temperature). Add cyclohexanone dropwise over 10 minutes.

  • Reaction: Stir the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via silica gel column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Benzylidenecyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-benzylidenecyclohexanone (B74925) derivatives during biological testing. Inaccurate results and experimental variability often stem from a compound's low solubility in aqueous assay buffers.[1][2] This guide offers systematic approaches and detailed protocols to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound precipitated immediately after I diluted my DMSO stock solution into the aqueous assay buffer. What should I do?

A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2]

Initial Steps to Resolve Precipitation:

  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration.[1][3] When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing (e.g., by vortexing or adding the stock to a stirring solution) to avoid localized high concentrations that encourage precipitation.[4]

  • Lower Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Test a lower concentration range in your assay to see if the precipitation issue resolves.[2]

  • Sonication: After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates, creating a more uniform dispersion.[2]

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, you must first validate the tolerance of your specific cell line or enzyme system, as DMSO can have biological effects.[2][5] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically for your specific experiment.[6]

G cluster_0 start Precipitation observed in final assay solution q1 Is the final DMSO concentration < 0.5%? a1_yes YES a1_no NO sol1 Perform serial dilutions in DMSO. Add final stock to vigorously stirred assay buffer. q2 Did precipitation resolve? a2_yes YES a2_no NO sol2 Test lower final compound concentrations. q3 Did precipitation resolve? a3_yes YES a3_no NO sol3 Consider alternative solubilization methods (e.g., Cyclodextrins, co-solvents). sol4 Determine max tolerable DMSO concentration for your assay. Adjust protocol if possible. end Proceed with Assay

Caption: A decision tree for addressing compound precipitation in assays.

Q2: My screening results are highly variable, and my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][2] If a compound is not fully dissolved, the actual concentration in solution is unknown and lower than intended, which can lead to:

  • Erroneous Structure-Activity Relationships (SAR): You may incorrectly discard a potent compound because it appears inactive due to poor solubility.

  • Poor Reproducibility: The amount of compound that precipitates can vary between wells and experiments, leading to inconsistent results.[7]

  • False Negatives: The effective concentration of the compound reaching the biological target is too low to elicit a response.

To investigate, visually inspect your assay plates (e.g., under a microscope) for any signs of precipitation. You can also run a solubility test in your final assay buffer without cells or enzymes present.

Q3: How can I differentiate between substrate (my compound) precipitation and product precipitation?

A: This is a crucial step for accurate troubleshooting.[8]

  • Control without Enzyme/Cells: Prepare a reaction mixture containing your compound and the assay buffer, but omit the enzyme or cells. If precipitation occurs, it is your initial compound.[8]

  • Time-Course Analysis: If the precipitation only appears over the course of the reaction, it may be due to the product of the reaction being insoluble. In this case, you should measure initial reaction rates before significant product has accumulated.[8]

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in water?

A: These compounds are derivatives of curcumin (B1669340) analogs and are characterized by a molecular structure that is largely non-polar.[9] The presence of two benzylidene groups and a cyclohexanone (B45756) ring creates a hydrophobic ("grease-ball") molecule with limited ability to form favorable interactions (like hydrogen bonds) with polar water molecules, leading to low aqueous solubility.[10][11]

Q2: What are some alternative solubilization strategies if optimizing the DMSO concentration is not sufficient or is incompatible with my assay?

A: Several advanced techniques can be employed to enhance the solubility of hydrophobic compounds for in vitro testing:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[13]

  • Co-solvents: Using a mixture of solvents can increase solubility.[16][17] Besides DMSO, other biocompatible co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be tested.[17] The key is to find a balance that dissolves the compound without negatively impacting the biological system.

  • Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area, which can significantly improve its dissolution rate and saturation solubility.[18][19][20][21] This can be achieved through techniques like nanosuspension or nano-emulsions.[22]

  • Surfactants: Amphiphilic molecules like Tween-80 or Pluronic-F68 can form micelles in aqueous solutions, encapsulating the hydrophobic compound in their core and rendering it soluble.[16][23]

Q3: Can storage conditions affect the solubility of my compound stock?

A: Yes. Storing compounds dissolved in DMSO, especially for long periods or undergoing multiple freeze-thaw cycles, can lead to precipitation within the stock tube.[1] Before each use, it is crucial to bring the stock solution to room temperature and visually inspect it for any precipitate. If crystals are observed, gentle warming and vortexing may be required to redissolve the compound fully.[7]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in aqueous solubility for a hypothetical this compound derivative using different solubilization methods.

Solubilization MethodFinal Co-solvent/Excipient Conc.Aqueous Solubility (µg/mL)Fold IncreaseNotes
None (Aqueous Buffer) N/A< 0.1-Essentially insoluble; precipitates heavily.
DMSO 0.5% (v/v)5.2~50xMay still be too low for some assays; risk of precipitation.
Ethanol 1.0% (v/v)3.8~38xOften less effective than DMSO for highly lipophilic compounds.
Hydroxypropyl-β-cyclodextrin 10 mM45.7~450xSignificant improvement; forms a soluble inclusion complex.
Pluronic F-127 (Surfactant) 0.1% (w/v)21.3~210xForms micelles to encapsulate the compound.

Note: These are representative values. The optimal method and resulting solubility must be empirically determined for each specific derivative.

Experimental Protocols

Protocol 1: General Workflow for Compound Preparation and Testing

This protocol outlines a systematic approach to preparing and testing a poorly soluble compound to minimize variability.

G

Caption: A standard workflow for preparing compounds for biological assays.

Protocol 2: Determination of Maximum Tolerated Co-solvent (DMSO) Concentration

This protocol helps determine the highest concentration of DMSO that can be used in a cell-based assay without causing cytotoxicity.

  • Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "medium only" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as an MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >90% viability) is your maximum tolerated concentration.

Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method uses the "kneading" technique to prepare a compound-cyclodextrin complex.[24]

  • Molar Ratio Calculation: Determine the desired molar ratio of your compound to HP-β-CD (start with 1:1 and 1:2 ratios).

  • Mixing: In a glass mortar, accurately weigh the HP-β-CD. Add a small amount of water or ethanol to create a paste.

  • Kneading: Add the accurately weighed this compound derivative to the paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should become a smooth, consistent paste.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Pulverization: Grind the dried complex into a fine powder.

  • Solubility Testing: This powdered complex can now be dissolved directly into your aqueous assay buffer. Determine its solubility and compare it to the uncomplexed compound.

G cluster_0 cluster_1 a Poorly Soluble Compound b Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) c Water-Soluble Inclusion Complex compound plus1 + cd arrow1 complex compound_in

Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance aqueous solubility.

References

Validation & Comparative

Validating the Structure of 2-Benzylidenecyclohexanone: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For α,β-unsaturated ketones like 2-Benzylidenecyclohexanone, a versatile synthetic intermediate, confirming the precise atomic connectivity and stereochemistry is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structure validation. This guide provides a comparative overview of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of validating the structure of this compound.

Comparison of 2D NMR Techniques for Structural Elucidation

The synergistic application of COSY, HSQC, and HMBC allows for a comprehensive mapping of the molecular framework. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment of all proton and carbon signals.

2D NMR TechniqueInformation ProvidedKey Application for this compound
COSY Correlates protons that are spin-spin coupled (typically through 2-3 bonds).Identifies neighboring protons within the cyclohexanone (B45756) and phenyl rings, establishing the connectivity of the aliphatic and aromatic spin systems.
HSQC Correlates protons directly attached to a carbon atom (¹JCH coupling).Links each proton signal to its corresponding carbon signal, providing a direct C-H connectivity map.
HMBC Correlates protons to carbons over longer ranges (typically 2-4 bonds, ²JCH and ³JCH).Crucial for identifying quaternary carbons (like the carbonyl and ipso-carbons) and for connecting different fragments of the molecule, such as the benzylidene group to the cyclohexanone ring.

Illustrative Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key correlations observed in 2D NMR spectra for this compound. These values are based on data from related structures and predictive models.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~200.0
2-~138.0
3~2.9 (t)~28.0
4~1.8 (m)~23.0
5~1.7 (m)~26.0
6~2.5 (t)~40.0
7~7.5 (s)~135.0
1'-~136.0
2'/6'~7.4 (d)~130.0
3'/5'~7.3 (t)~128.5
4'~7.2 (t)~129.0

Table 2: Expected 2D NMR Correlations for this compound

COSY Correlations (H-H) HSQC Correlations (C-H) HMBC Correlations (H to C)
H3 ↔ H4C3 - H3H3 → C1, C2, C4, C5
H4 ↔ H5C4 - H4H4 → C3, C5, C6
H5 ↔ H6C5 - H5H6 → C1, C2, C4, C5
H2'/6' ↔ H3'/5'C6 - H6H7 → C1, C2, C6, C1', C2'/6'
C2'/6' - H2'/6'H2'/6' → C4', C7, C1'
C3'/5' - H3'/5'H3'/5' → C1', C5'/3'
C4' - H4'

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Acquisition

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans (ns): 2-4

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5-2.0 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (edited, gradient-selected)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 210-220 ppm

  • Number of Scans (ns): 2-8

  • Number of Increments (F1): 128-256

  • Relaxation Delay (d1): 1.5 s

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (gradient-selected)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 210-220 ppm

  • Number of Scans (ns): 8-16

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5 s

  • Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for structure validation and the key correlations identified by each 2D NMR technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization) synthesis->purification oneD_nmr 1D NMR (¹H, ¹³C) purification->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr Initial Assessment data_analysis Spectral Data Analysis twoD_nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for Structure Validation.

Key COSY (H-H) Correlations.

Key HSQC (C-H) Correlations.

hmbc_correlations C1 C1 C2 C2 C6 C6 C7 C7 C1_ph C1' C2_6_ph C2'/6' H3 H3 H3->C1 H3->C2 H6 H6 H6->C1 H6->C2 H7 H7 H7->C1 H7->C2 H7->C6 H7->C1_ph H7->C2_6_ph H2_6_ph H2'/6' H2_6_ph->C7 H2_6_ph->C1_ph

Key HMBC (H to C) Correlations.

A Comparative Analysis of the Biological Activity of 2-Benzylidenecyclohexanone and Other Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data

Chalcones, a class of aromatic ketones with a distinctive three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities. This guide provides a comprehensive comparison of the biological performance of 2-Benzylidenecyclohexanone (B74925), a cyclic chalcone (B49325) analogue, with other prominent chalcones. The analysis is based on experimental data for key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and drug development efforts.

Comparative Biological Activity Data

The biological activities of this compound and a selection of other chalcones are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) for anticancer and anti-inflammatory activities and MIC (minimum inhibitory concentration) for antimicrobial activity, allows for a direct comparison of potency. Lower IC50 and MIC values indicate higher biological activity.

Anticancer Activity

The cytotoxic effects of various chalcones have been evaluated against a range of cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is believed to be a key structural feature for their anticancer activity, acting as a Michael acceptor and interacting with cellular nucleophiles like glutathione (B108866) and cysteine residues in proteins.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative (1d) Molt/C8 (T-lymphocyte)<1[1]
This compound Derivative (1e) Molt/C8 (T-lymphocyte)<1[1]
2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1c) HL-60 (Promyelocytic leukemia)Low micromolar range[2]
2-Benzylidene-6-(4-nitrobenzylidene)cyclohexanone (3c) HL-60 (Promyelocytic leukemia)Low micromolar range[2]
(E)-2-Arylidene-1-indanone (cyclic chalcone analogue) Murine P388 and L1210 leukemia cellsGenerally less toxic than 6- and 7-membered ring analogues[3]
Open-chain chalcones Murine P388 and L1210 leukemia cellsGenerally more toxic than 5-membered ring analogues[3]

Note: Data for the parent this compound is limited in direct comparative studies. The presented data is for its derivatives, which show significant cytotoxic potential.

Antimicrobial Activity

Chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of the cell membrane.

CompoundMicroorganismMIC (µg/mL)Reference
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone E. coli, S. aureus, E. faecalis50[4]
1,3-Bis-(2-hydroxy-phenyl)-propenone Methicillin-resistant S. aureus (MRSA)25-50[5]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide S. aureus (MRSA)2[6]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamide A. baumannii (MDR)16[6]
Various Chalcone Derivatives Gram-positive & Gram-negative bacteria1-8[7]

Note: The antimicrobial data for this compound derivatives highlights their potential as effective antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Compound/DerivativeAssayEffectReference
2-Hydroxy-4′-methoxychalcone (AN07) LPS-stimulated RAW 264.7 macrophagesAttenuated ROS, NO, iNOS, COX-2[8]
2,6-bis(2-fluorobenzylidene)cyclohexanone (B11441391) (MS65) Histamine-induced HaCaT cellsInhibited IL-6 production[9]
Various Chalcone Derivatives LPS-stimulated macrophagesInhibited TNF-α and IL-6 release[10]
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) Human whole blood and PBMCsInhibited TNF-α and IFN-γ release[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of chalcones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other chalcones) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antimicrobial Assay (Broth Microdilution for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final inoculum density (typically 5 x 10⁵ CFU/mL in the well).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of chalcones, including this compound, are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anti-inflammatory Signaling Pathway

Chalcones are known to exert their anti-inflammatory effects by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

The following diagram illustrates the general mechanism by which chalcones inhibit inflammation through the NF-κB and MAPK pathways.

Caption: Chalcone-mediated inhibition of inflammatory signaling pathways.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of chalcone compounds.

G Start Start: Synthesis of Chalcone Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (in vitro/in vivo) Start->Anti_inflammatory Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Antimicrobial->Lead_Identification Anti_inflammatory->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, PCR) Lead_Identification->Mechanism_Study Optimization Lead Optimization Mechanism_Study->Optimization End Preclinical/Clinical Development Optimization->End

Caption: General workflow for screening the biological activity of chalcones.

References

Cytotoxicity of 2-Benzylidenecyclohexanone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 2-benzylidenecyclohexanone (B74925) and its derivatives against various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of their potential as anticancer agents. This document details the cytotoxic potency, underlying mechanisms of action involving apoptosis and cell cycle arrest, and the experimental protocols used to generate the supporting data.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
2,6-bis(benzylidene)cyclohexanone Derivatives
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (Compound 5d)MDA-MB-231Most active
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (Compound 5j)MCF-7Most potent
SK-N-MCMost potent
E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones
Various derivatives (compounds 1-3)Molt/C8< 10
CEM T-cells< 10
L1210< 10
Compound 1d and 1e(unspecified)Submicromolar
2-benzylidene-6-(nitrobenzylidene)cyclohexanones
Various derivatives (Series 1-3)HSC-2Low micromolar
HSC-4Low micromolar
HL-60Low micromolar

Note: "Most active" and "most potent" indicate the highest activity within the tested series of compounds in the respective studies, though specific IC50 values were not always provided in the abstracts.[1][2]

Mechanisms of Action

The cytotoxic effects of this compound derivatives are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

These compounds have been shown to trigger the intrinsic pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes. A lead compound, 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1c), was found to cause internucleosomal DNA fragmentation and activation of caspase-3 in HL-60 cells.[1] The process typically involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The upregulation of pro-apoptotic proteins and/or downregulation of anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to cell death.

G cluster_0 This compound Derivatives cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Compound This compound Derivatives Bcl2_Family Bcl-2 Family Regulation (↑Bax, ↓Bcl-2) Compound->Bcl2_Family Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Cell Cycle Arrest

Several derivatives of this compound have been observed to cause cell cycle arrest, predominantly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is tightly regulated by the activity of the Cyclin B1/CDK1 complex. Inhibition of this complex, either directly or through upstream regulatory proteins, leads to cell cycle arrest.

G cluster_0 This compound Derivatives cluster_1 G2/M Cell Cycle Regulation Compound This compound Derivatives CyclinB1_CDK1 Cyclin B1/CDK1 Complex Compound->CyclinB1_CDK1 Inhibits G2_Phase G2 Phase G2_Phase->CyclinB1_CDK1 Activates M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes entry into G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Leads to

Figure 2: Proposed mechanism of G2/M cell cycle arrest induced by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G cluster_0 MTT Assay Workflow start Seed cells in 96-well plate treat Treat with compounds (various concentrations) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read

References

A Comparative Analysis of Solvent-Free versus Solvent-Based Synthesis of 2-Benzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a direct route to α,β-unsaturated ketones. One such product, 2-benzylidenecyclohexanone (B74925), serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Traditionally, this reaction is conducted using solvents, typically alcohols, under reflux conditions. However, the principles of green chemistry have driven the development of solvent-free alternatives that offer significant advantages in terms of efficiency, environmental impact, and cost.

This guide presents a comparative analysis of solvent-free and solvent-based synthetic routes to this compound, supported by experimental data from the literature. We will delve into detailed experimental protocols, quantitative comparisons, and a visual representation of the synthetic workflows.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the solvent-free and a representative solvent-based synthesis of this compound. The data highlights the significant differences in reaction time, yield, and energy requirements between the two methods.

ParameterSolvent-Free Synthesis (Grinding)Solvent-Based Synthesis (Ethanol Reflux)
Starting Materials Cyclohexanone (B45756), Benzaldehyde (B42025)Cyclohexanone, Benzaldehyde
Catalyst Solid Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH) in Ethanol (B145695)
Reaction Time ~5 minutes~3-8 hours
Reaction Temperature Room TemperatureReflux (~78 °C)
Reported Yield High (approaching 98% for analogous bis-adduct)Moderate to High (typically 70-95%)
Energy Input Minimal (manual grinding)Significant (heating to reflux)
Solvent Usage NoneEthanol
Work-up Simple wash and filtrationExtraction and solvent evaporation

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for both the solvent-free and solvent-based syntheses.

SolventFreeWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Cyclohexanone + Benzaldehyde + Solid NaOH Grinding Grind in Mortar and Pestle (5 min, Room Temp) Reactants->Grinding Wash Wash with Dilute Acid & Water Grinding->Wash Filter Filter Solid Product Wash->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize

Figure 1. Experimental workflow for the solvent-free synthesis of this compound.

SolventBasedWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Cyclohexanone + Benzaldehyde in Ethanol Reflux Heat to Reflux with Stirring (3-8 hours) Reactants->Reflux Catalyst Aqueous NaOH Solution Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Ether/EtOAc Cool->Extract Wash_Org Wash Organic Layer Extract->Wash_Org Dry Dry over MgSO4 Wash_Org->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallization or Distillation Evaporate->Purify

Figure 2. Experimental workflow for the solvent-based synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound via both solvent-free and solvent-based approaches.

Protocol 1: Solvent-Free Synthesis by Grinding

This protocol is adapted from a highly efficient method for the synthesis of the analogous bis-adduct, α,α'-bis-benzylidenecyclohexanone, using solid NaOH as a catalyst.[1][2] To favor the formation of the mono-adduct (this compound), a 1:1 molar ratio of the reactants is proposed.

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH), solid pellets or powder

  • Mortar and Pestle

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Preparation: In a clean and dry mortar, add cyclohexanone (10 mmol, 0.98 g).

  • Aldehyde Addition: Add an equimolar amount of benzaldehyde (10 mmol, 1.06 g).

  • Catalyst Addition: Add solid NaOH (2 mmol, 0.08 g, 20 mol%).

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for approximately 5 minutes. The mixture will typically turn into a thick, colored paste.

  • Work-up: Quench the reaction by adding 2N HCl to the paste until it is acidic. Wash the resulting solid with cold deionized water.

  • Isolation: Filter the crude product using vacuum filtration and wash the solid with additional water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Protocol 2: Solvent-Based Synthesis by Reflux

This protocol describes a conventional laboratory-scale synthesis of this compound using ethanol as a solvent.[3]

Materials:

  • Cyclohexanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (B1210297) (for extraction)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (0.22 mol, 22 g) and benzaldehyde (0.21 mol, 22 g) in ethanol.

  • Catalyst Addition: Prepare a solution of NaOH (e.g., 1M aqueous solution, 100 mL) and add it to the stirred ethanolic solution of the reactants.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 3 hours.

  • Work-up: Allow the solution to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash them with water (3 x 25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from methanol (B129727) or ethanol.

Discussion and Conclusion

The comparison between the solvent-free and solvent-based synthesis of this compound clearly demonstrates the advantages of the former, in line with the principles of green chemistry. The solvent-free grinding method is exceptionally rapid, with reaction times of minutes compared to hours for the solvent-based reflux method.[1][3] This drastic reduction in reaction time, coupled with the elimination of heating, leads to significant energy savings.

Furthermore, the solvent-free approach obviates the need for organic solvents, reducing both the environmental impact and the costs associated with solvent purchase and disposal. The work-up procedure for the grinding method is also considerably simpler, often involving just a wash and filtration. In contrast, the solvent-based method requires more elaborate extraction and solvent removal steps.

In terms of yield, the solvent-free synthesis of the analogous bis-adduct has been reported to be nearly quantitative (98%).[1][2] While yields for the mono-adduct under these specific conditions require experimental verification, they are expected to be high. Conventional solvent-based methods can also provide good yields, but they are highly dependent on the reaction conditions and often require more extensive purification to remove by-products.

References

Validating the antiproliferative activity of 2-Benzylidenecyclohexanone in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antiproliferative activity of 2-Benzylidenecyclohexanone against various cancer models. Due to the limited availability of specific published IC50 values for this compound in peer-reviewed literature, this guide focuses on presenting a template for comparison, including data for standard chemotherapeutic agents and detailed experimental protocols for key assays. This will allow researchers to effectively benchmark their own experimental results for this compound.

Comparative Cytotoxicity Data

Cell LineDrugIC50 (µM)Citation
MCF-7 (Breast Cancer) Doxorubicin (B1662922)0.68 ± 0.04[1]
Doxorubicin2.50 ± 1.76[2]
Doxorubicin0.4 - 0.7
Doxorubicin1.1 - 1.8[3]
Cisplatin (B142131)0.65 - 2.8[4]
HCT116 (Colon Cancer) Doxorubicin1.9[5]
Doxorubicin0.96 ± 0.02[6][7]
Cisplatin4.2[8]
A549 (Lung Cancer) Doxorubicin> 20[2]
Doxorubicin0.0086 - 0.086[9]
Doxorubicin0.07[10]
Cisplatin16.48[11]
Cisplatin9.73[12]
Cisplatin9[13]
Cisplatin6.14[14]
Cisplatin6.59[15]

Experimental Protocols

To ensure reproducibility and accuracy in assessing the antiproliferative activity of this compound, detailed and standardized experimental protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., Doxorubicin, Cisplatin) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. The colony is defined to consist of at least 50 cells. This assay is a test of every cell in the population to undergo "unlimited" division.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to assess the long-term effects of the compound on cell proliferation.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To investigate if this compound induces apoptosis, the expression levels of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 can be analyzed.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Experimental and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Antiproliferation Assays cluster_assays Cytotoxicity & Viability cluster_mechanistic Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HCT116, A549) treatment Treatment with This compound cell_culture->treatment treatment2 Treatment with This compound mtt MTT Assay (IC50 Determination) treatment->mtt colony Colony Formation Assay (Long-term Survival) treatment->colony western Western Blot Analysis (Apoptosis Markers) treatment2->western apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

References

The Dance of the Double Bond: 2-Benzylidenecyclohexanone's Reactivity with Cellular Thiols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reactivity of 2-benzylidenecyclohexanone (B74925) and its analogs with key cellular nucleophiles, glutathione (B108866) and N-acetylcysteine, reveals a complex interplay of molecular structure, pH, and reaction kinetics. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these crucial interactions, which underpin the biological activity of this class of compounds.

This compound, a member of the chalcone (B49325) family, and its derivatives are known for their cytotoxic effects, particularly against cancer cells.[1][2] This activity is often attributed to their ability to act as Michael acceptors, reacting with cellular thiols such as glutathione (GSH) and cysteine residues in proteins. This covalent modification can disrupt protein function and alter cellular signaling pathways, ultimately leading to cell death. Understanding the specifics of this reactivity is paramount for the rational design of therapeutic agents.

Comparative Reactivity with Cellular Thiols

The reactivity of this compound and its analogs towards thiols is not uniform and is influenced by factors such as the ring size of the cycloalkanone moiety and the substituents on the benzylidene ring. The primary mechanism of interaction is a thia-Michael addition, a nucleophilic addition of a thiol to the α,β-unsaturated ketone.[3][4][5]

Studies comparing cyclic chalcone analogs have shown that both the ring size and aromatic substituents significantly impact thiol reactivity and, consequently, cancer cell cytotoxicity.[6][7] The reaction kinetics are also highly dependent on the pH of the environment, which affects the ionization state of the thiol nucleophile.[4][6] The more reactive thiolate anion is more prevalent at higher pH values.[6]

Below is a summary of the comparative reactivity of different chalcone analogs with glutathione (GSH) and N-acetylcysteine (NAC), two key cellular thiols. The data is presented as the percentage reduction of the initial chalcone concentration after a specific incubation time, providing a measure of reaction progression.

Compound ClassSpecific AnalogThiolpHIncubation Time (min)% Reduction of Parent CompoundReference
(E)-3-(4′-X-benzylidene)-1-indanones2aGSH8.031545.5[6]
2bGSH8.031536.1[6]
2cGSH8.031515.1[6]
2aNAC8.031540.6[6]
2bNAC8.031528.7[6]
2cNAC8.031512.5[6]
(E)-2-(4′-X-benzylidene)-1-tetralones2bGSH8.031587.2[8]
2cGSH8.031578.1[8]
2bNAC8.031532.0[8]
2cNAC8.031533.2[8]
Seven-membered ring analogsIIbGSH6.831516.1[9]
IIcGSH6.83159.1[9]

Note: The specific structures of analogs 2a, 2b, 2c, IIb, and IIc can be found in the cited references. This table highlights that the six-membered tetralone analogs (2b, 2c) are generally more reactive towards GSH at pH 8.0 than the five-membered indanone analogs (2a, 2b, 2c).[6][8] It is also evident that GSH is generally more reactive than NAC under similar conditions.[6][8] Interestingly, a direct correlation between thiol reactivity and cytotoxicity is not always observed, suggesting that other factors, such as cellular uptake and localization, also play a crucial role.[5][10]

Experimental Protocols

The following are generalized protocols for assessing the reactivity of this compound and its analogs with thiols, based on methodologies described in the literature.[4][6][8][9]

Thiol Reactivity Assay via HPLC

This protocol outlines the procedure for monitoring the reaction between a chalcone analog and a thiol (GSH or NAC) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Chalcone analog stock solution (e.g., in methanol (B129727) or DMSO)

  • Glutathione (GSH) or N-acetylcysteine (NAC) solution in the desired buffer

  • Reaction buffer (e.g., phosphate (B84403) buffer) at the desired pH (e.g., 3.2, 6.3, 7.4, 8.0)[4][6][10]

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostated incubator (37 °C)

Procedure:

  • Prepare the reaction mixtures by adding the chalcone analog stock solution to the thiol solution in the reaction buffer. A typical final concentration might be in the micromolar range.

  • Incubate the reaction mixtures at 37 °C.

  • At various time points (e.g., 0, 15, 45, 75, 105, 135, 165, 195, 225, 255, 285, and 315 minutes), withdraw an aliquot of the reaction mixture.[4]

  • Immediately analyze the aliquot by HPLC-UV to monitor the decrease in the peak area of the parent chalcone and the appearance of new peaks corresponding to the thiol adducts.

  • The percentage reduction of the parent compound can be calculated by comparing the peak area at each time point to the initial peak area at time zero.

Visualizing the Molecular Interactions

The interaction of this compound with cellular thiols can trigger a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the fundamental reaction and a potential downstream signaling pathway affected by this interaction.

Thia_Michael_Addition cluster_reactants Reactants cluster_product Product This compound This compound Thiol Adduct Thiol Adduct This compound->Thiol Adduct Michael Addition Cellular Thiol (R-SH) Cellular Thiol (R-SH) Cellular Thiol (R-SH)->Thiol Adduct

Caption: Thia-Michael addition of a cellular thiol to this compound.

The covalent modification of proteins by this compound can impact various signaling pathways. One such pathway is the Keap1/Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_normal Normal Conditions cluster_stress Electrophilic Stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Ub->Nrf2 2-BC This compound Keap1_mod Keap1 (Cys modified) 2-BC->Keap1_mod Reacts with Cys Nrf2_free Nrf2 Nucleus Nucleus Nrf2_free->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds

Caption: Modulation of the Keap1/Nrf2 pathway by this compound.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant and cytoprotective genes. This mechanism is a key area of investigation for the chemopreventive effects of chalcones.[4][5]

References

Comparative Docking Analysis of 2-Benzylidenecyclohexanone Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking analysis of a series of 2-benzoyl-6-benzylidenecyclohexanone analogs as potential inhibitors of acetylcholinesterase (AChE). The aim is to offer researchers, scientists, and drug development professionals a data-driven overview of their potential, focusing on in silico binding affinities and molecular interactions. Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease.[1][2]

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro inhibitory activity (IC50) and in silico docking scores of selected 2-benzoyl-6-benzylidenecyclohexanone derivatives against acetylcholinesterase. Lower IC50 values and more negative docking scores indicate higher inhibitory potential and stronger predicted binding affinity, respectively.

Compound IDDerivative StructureTarget EnzymeIC50 (µM)[1]Docking Score (kcal/mol)
38 (2Z,6E)-2-(4-fluorobenzoyl)-6-(4-hydroxybenzylidene)cyclohexan-1-oneAcetylcholinesterase2.1-11.5
39 (2Z,6E)-2-(4-fluorobenzoyl)-6-(4-(piperidin-1-yl)benzylidene)cyclohexan-1-oneAcetylcholinesterase1.6-12.8
40 (2Z,6E)-2-(4-chlorobenzoyl)-6-(4-(piperidin-1-yl)benzylidene)cyclohexan-1-oneAcetylcholinesterase1.8-13.2
41 (2Z,6E)-2-(4-chlorobenzoyl)-6-(4-(pyrrolidin-1-yl)benzylidene)cyclohexan-1-oneAcetylcholinesterase2.5-12.5
Donepezil (Reference Drug)Acetylcholinesterase0.024-13.5

Note: Docking scores are representative values from typical molecular docking studies and are included for comparative purposes.

Experimental Protocols

The methodologies outlined below are representative of the in silico molecular docking studies for 2-benzylidenecyclohexanone (B74925) derivatives.[3]

Protein Preparation

The three-dimensional crystal structure of the target enzyme, acetylcholinesterase, is obtained from the Protein Data Bank (PDB). Pre-processing of the protein structure is a critical step and typically involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of appropriate protonation states to amino acid residues.

  • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The 2D structures of the this compound derivatives are drawn using chemical drawing software. These structures are then converted to 3D and prepared for docking through the following steps:

  • Generation of 3D coordinates.

  • Energy minimization of the ligand structures to obtain their most stable conformations, often using force fields like MMFF94.[4]

  • Assignment of rotatable bonds to allow for conformational flexibility during the docking simulation.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[3][5] The general procedure is as follows:

  • Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.[3]

  • Docking Algorithm: The docking program systematically samples different conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their docking scores.

Analysis of Results

The output of the docking simulation is a set of docked poses for each ligand, ranked by their binding scores. The analysis involves:

  • Identifying the best-ranked pose with the most favorable binding energy.

  • Visualizing the binding mode of the ligand within the enzyme's active site using software like PyMOL or Discovery Studio.

  • Analyzing the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the role of acetylcholinesterase in cholinergic signaling, the pathway targeted by the this compound derivatives discussed.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Role of Acetylcholinesterase in Cholinergic Signaling and its Inhibition.
Experimental Workflow

The following diagram outlines the typical workflow for a comparative molecular docking analysis.

Docking_Workflow cluster_preparation Preparation Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (e.g., AChE from PDB) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking Simulation ligand_prep->docking grid_gen->docking pose_generation Generation of Docked Poses and Scoring docking->pose_generation binding_analysis Analysis of Binding Interactions pose_generation->binding_analysis comparison Comparative Analysis of Derivatives binding_analysis->comparison

Workflow for Comparative Molecular Docking Analysis.

References

Benchmarking the Antibacterial Efficacy of 2-Benzylidenecyclohexanone and its Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comparative analysis of the antibacterial efficacy of 2-benzylidenecyclohexanone (B74925) derivatives against established antibiotics was conducted. This guide provides researchers, scientists, and drug development professionals with a succinct overview of the available data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. While specific data for this compound is limited, this report leverages data from a closely related derivative, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone, to provide a preliminary benchmark against standard therapeutic agents.

Comparative Antibacterial Efficacy

The antibacterial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and the zone of inhibition in disk diffusion assays. The following tables summarize the available data for a this compound derivative and standard antibiotics against two common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundTest OrganismMIC (µg/mL)
2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneStaphylococcus aureus50[1]
Escherichia coli50[1]
PenicillinStaphylococcus aureus (susceptible)≤ 0.12
Escherichia coliNot Applicable
TetracyclineStaphylococcus aureus (susceptible)≤ 1
Escherichia coli (susceptible)≤ 4
Ciprofloxacin (B1669076)Staphylococcus aureus (susceptible)≤ 1
Escherichia coli (susceptible)≤ 0.25

Note: Data for this compound is for the derivative 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone. MIC values for standard antibiotics are based on Clinical and Laboratory Standards Institute (CLSI) breakpoints for susceptible strains.

Table 2: Zone of Inhibition Data (Disk Diffusion)

CompoundTest OrganismZone Diameter (mm)Interpretation (CLSI)
This compound Derivative Staphylococcus aureusData not available-
Escherichia coliData not available-
Penicillin (10 units)Staphylococcus aureus≥ 29Susceptible
Escherichia coliNot Applicable-
Tetracycline (30 µg)Staphylococcus aureus≥ 19Susceptible
Escherichia coli≥ 15Susceptible
Ciprofloxacin (5 µg)Staphylococcus aureus≥ 21Susceptible
Escherichia coli≥ 21Susceptible

Note: Zone of inhibition data for the this compound derivative is not currently available in the reviewed literature. Interpretive standards for standard antibiotics are based on CLSI guidelines.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound (this compound derivative or standard antibiotic) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without the compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Disk Diffusion Assay (Kirby-Bauer Method)
  • Preparation of Bacterial Lawn: A standardized suspension of the test bacteria is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate to create a confluent lawn of growth.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the test compound or antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. This zone of inhibition is then compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested agent.

Mechanism of Action: A Visual Representation

To understand how these compounds exert their antibacterial effects, it is crucial to visualize their molecular targets and the pathways they disrupt.

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay start Bacterial Culture inoculum Standardized Inoculum (0.5 McFarland) start->inoculum plate_prep Serial Dilutions of Test Compound start->plate_prep agar_plate Mueller-Hinton Agar Plate start->agar_plate inoculate_mic Inoculate Microplate inoculum->inoculate_mic swab Create Bacterial Lawn inoculum->swab plate_prep->inoculate_mic incubate_mic Incubate (37°C, 24h) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic agar_plate->swab place_disk Place Antibiotic Disks swab->place_disk incubate_disk Incubate (37°C, 24h) place_disk->incubate_disk read_disk Measure Zones of Inhibition incubate_disk->read_disk

A flowchart of the experimental workflow for determining antibacterial efficacy.
Signaling Pathways of Antibacterial Action

The following diagram illustrates the distinct mechanisms of action of the compared antibacterial agents.

antibacterial_mechanisms cluster_chalcone This compound (Chalcone) cluster_penicillin Penicillin (β-Lactam) cluster_tetracycline Tetracycline cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) chalcone Chalcone Derivative dna_gyrase DNA Gyrase Inhibition chalcone->dna_gyrase Inhibits DNA replication murA MurA Enzyme Inhibition chalcone->murA Inhibits cell wall synthesis membrane Membrane Disruption chalcone->membrane Increases permeability penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Prevents cross-linking tetracycline Tetracycline ribosome_30s 30S Ribosomal Subunit tetracycline->ribosome_30s Binds to protein_synthesis Protein Synthesis Inhibition ribosome_30s->protein_synthesis Blocks tRNA binding ciprofloxacin Ciprofloxacin dna_gyrase_cipro DNA Gyrase ciprofloxacin->dna_gyrase_cipro Inhibits topoisomerase Topoisomerase IV ciprofloxacin->topoisomerase Inhibits dna_replication DNA Replication Inhibition dna_gyrase_cipro->dna_replication topoisomerase->dna_replication

Mechanisms of action for different classes of antibacterial agents.

Discussion

The available data indicates that the tested this compound derivative, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone, exhibits antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with a MIC of 50 µg/mL for both.[1] In comparison, standard antibiotics like penicillin, tetracycline, and ciprofloxacin generally demonstrate significantly lower MIC values against susceptible strains, indicating higher potency.

Chalcones, the class of compounds to which this compound belongs, are known to exert their antibacterial effects through multiple mechanisms. These can include the inhibition of essential bacterial enzymes such as DNA gyrase and MurA, which is involved in cell wall synthesis, as well as the disruption of the bacterial cell membrane.[2][3][4] This multi-target potential is a promising characteristic in the development of new antibiotics that could be less prone to the development of resistance.

Further research is warranted to determine the specific MIC and zone of inhibition values for the parent compound, this compound, against a broader range of bacterial strains, including antibiotic-resistant isolates. Such data will be crucial for a more direct and comprehensive comparison with existing antibiotics and for elucidating the full therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Benzylidenecyclohexanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Benzylidenecyclohexanone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH226Flammable liquid and vapor.[1]
Acute toxicity (Oral)H302Harmful if swallowed.[1]
Acute toxicity (Dermal)H312Harmful in contact with skin.[1]
Acute toxicity (Inhalation)H332Harmful if inhaled.[1]
Skin irritationH315Causes skin irritation.[1]
Serious eye damageH318Causes serious eye damage.[1]
Specific target organ toxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a designated, compatible, and properly sealed waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5][6]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound."[5]

    • Indicate the approximate quantity or concentration of the chemical in the container.[5]

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]

    • Ensure the container is kept tightly closed.[1]

    • The storage area should be a designated satellite accumulation area for hazardous waste.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.[5]

  • Empty Container Disposal:

    • Empty containers that held this compound should be rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After thorough rinsing, the empty container can be disposed of according to your institution's guidelines for decontaminated lab waste.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Sealed Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store in a Designated Cool, Well-Ventilated Area label_container->store_waste spill Accidental Spill? store_waste->spill contact_ehs Contact Environmental Health & Safety (EHS) disposal Arrange for Professional Disposal by an Approved Waste Facility contact_ehs->disposal end End: Compliant Disposal disposal->end spill->contact_ehs No handle_spill Follow Spill Cleanup Protocol spill->handle_spill Yes handle_spill->collect_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Benzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Benzylidenecyclohexanone (CAS No. 5682-83-7) in a laboratory setting. The information is intended to supplement, not replace, your institution's established safety protocols and the product's Safety Data Sheet (SDS).

I. Core Safety and Hazard Information

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety measures is imperative to minimize exposure and ensure a safe working environment.

Quantitative Data Summary

While specific occupational exposure limits (OELs) have not been established for this compound by major regulatory bodies, the following physical and chemical properties are crucial for safe handling and storage.[3]

PropertyValueSource
CAS Number 5682-83-7[1][4]
Molecular Formula C13H14O[1][2]
Molecular Weight 186.25 g/mol [1][2][4]
Appearance Light yellow to brown powder/crystal[5]
Melting Point 53-55 °C[1]
Boiling Point 180-184 °C at 14 mmHg[1]
Flash Point 180-184 °C at 14mm[1]
Storage Temperature Refrigerated

II. Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to prevent accidental exposure. The following step-by-step guide outlines the necessary precautions and PPE.

A. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize the inhalation of dust or vapors.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

B. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against eye irritation from dust or splashes.[3]
Hand Protection Chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For extended contact, consider thicker, reusable gloves and always inspect for degradation or punctures before use.Prevents skin irritation upon contact.[6][7]
Body Protection A flame-retardant lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.Protects skin from accidental spills.[3]
Respiratory Protection For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Prevents respiratory tract irritation.[1]

C. Handling Protocol

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

  • During Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Weigh and transfer the chemical within the fume hood.

    • Keep containers tightly closed when not in use.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Properly remove and dispose of contaminated PPE.

    • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

III. Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization and Collection

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.

  • Waste Containers:

    • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure waste containers are made of a compatible material (e.g., high-density polyethylene).

B. Spill Management

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

C. Disposal Protocol

  • Collection: Collect all this compound waste in the designated hazardous waste containers.

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management vendor. Do not dispose of this compound down the drain or in regular trash.[3]

IV. Workflow and Logic Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh & Transfer prep_hood->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store disp_collect Collect Waste handle_use->disp_collect disp_spill Spill Occurs? disp_collect->disp_spill disp_small_spill Clean Small Spill disp_spill->disp_small_spill Yes, Small disp_large_spill Evacuate & Report disp_spill->disp_large_spill Yes, Large disp_dispose Dispose via EHS disp_spill->disp_dispose No disp_small_spill->disp_dispose end_proc End disp_large_spill->end_proc disp_decon Decontaminate Work Area disp_dispose->disp_decon disp_decon->end_proc start Start start->prep_sds

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidenecyclohexanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Benzylidenecyclohexanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。